S4
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-[(3,5-dimethylphenyl)carbamoylamino]phenyl] sulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-10-7-11(2)9-13(8-10)18-15(19)17-12-3-5-14(6-4-12)22-23(16,20)21/h3-9H,1-2H3,(H2,16,20,21)(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVHSNXRZYOTPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)OS(=O)(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Mechanism of Action of S4 Andarine
For Researchers, Scientists, and Drug Development Professionals
Abstract
S4 (Andarine), a nonsteroidal selective androgen receptor modulator (SARM), has been a subject of significant preclinical research for its potential therapeutic applications in muscle wasting, osteoporosis, and benign prostatic hyperplasia. Developed by GTX, Inc., Andarine demonstrates tissue-selective anabolic effects, primarily targeting muscle and bone while exhibiting a reduced impact on androgenic tissues such as the prostate. This guide provides a comprehensive technical overview of the core mechanism of action of this compound Andarine, detailing its molecular interactions, signaling pathways, and a summary of key preclinical findings. The information is presented to aid researchers, scientists, and drug development professionals in understanding the nuanced pharmacology of this compound.
Molecular Interaction with the Androgen Receptor
The primary mechanism of action of this compound Andarine is its selective binding to and modulation of the androgen receptor (AR), a member of the nuclear receptor superfamily.
Binding Affinity: this compound is a potent and high-affinity ligand for the AR. In vitro studies have demonstrated its high binding affinity with a dissociation constant (Ki) of approximately 7.5 nM. This strong binding affinity allows it to effectively compete with endogenous androgens, such as testosterone and dihydrotestosterone (DHT), for receptor binding.
Partial Agonism: A key feature of this compound's mechanism is its partial agonist activity, which varies in a tissue-specific manner. In anabolic tissues like skeletal muscle and bone, this compound acts as a full agonist, initiating the downstream signaling cascades that promote protein synthesis and bone mineralization.[1][2] Conversely, in androgenic tissues such as the prostate and seminal vesicles, this compound behaves as a partial agonist.[2] This means that in the presence of more potent endogenous androgens like DHT, this compound can act as a competitive antagonist, mitigating the androgenic effects on these tissues.[2]
Experimental Protocol: Androgen Receptor Binding Assay
A competitive radioligand binding assay is a standard method to determine the binding affinity of a compound to a receptor. The following is a generalized protocol that can be adapted for this compound Andarine.
Objective: To determine the inhibitory constant (Ki) of this compound Andarine for the androgen receptor.
Materials:
-
Recombinant human androgen receptor (or rat AR for species-specific studies).
-
Radioligand: [³H]-Mibolerone or [³H]-R1881 (a high-affinity synthetic androgen).
-
This compound Andarine (test compound).
-
Unlabeled DHT (for determining non-specific binding).
-
Assay buffer (e.g., Tris-HCl buffer with additives like BSA and glycerol).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
96-well plates.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound Andarine and a fixed concentration of the radioligand in the assay buffer.
-
Incubation: In a 96-well plate, incubate the androgen receptor with the radioligand in the presence of varying concentrations of this compound Andarine. Include control wells for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + excess unlabeled DHT).
-
Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specified time at a controlled temperature (e.g., 2-4 hours at 4°C).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters that trap the receptor-ligand complex.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound Andarine concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways
Upon binding to the androgen receptor in the cytoplasm, this compound induces a conformational change in the receptor. This this compound-AR complex then translocates into the nucleus.
Genomic Pathway: Inside the nucleus, the this compound-AR complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding initiates the recruitment of a complex of proteins, including coactivators and corepressors, which ultimately leads to the modulation of gene transcription.[3]
The tissue-selective effects of this compound are believed to be due to its unique ability to induce a specific AR conformation that favors the recruitment of certain co-regulators over others in different cell types. In muscle and bone cells, the this compound-AR complex preferentially recruits coactivators, leading to the transcription of anabolic genes. In prostate cells, the conformation may favor the recruitment of corepressors or a less efficient recruitment of coactivators, resulting in a blunted androgenic response.
Recent research has also suggested that this compound may exert some of its effects through non-genomic pathways, such as the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and proliferation.[4]
Visualization of the this compound Andarine Signaling Pathway
Preclinical Efficacy: In Vivo Animal Studies
Numerous preclinical studies in rodent models have been conducted to evaluate the efficacy and tissue-selectivity of this compound Andarine. The primary model used is the orchidectomized (castrated) rat, which allows for the assessment of a compound's ability to restore or maintain anabolic and androgenic tissue weights in the absence of endogenous androgens.
Experimental Protocol: In Vivo Assessment in Orchidectomized Rats
Objective: To evaluate the anabolic and androgenic activity of this compound Andarine in a castrated rat model.
Animals: Male Sprague-Dawley or Wistar rats, approximately 8-10 weeks old.
Procedure:
-
Orchidectomy: Rats are surgically castrated under anesthesia to remove the testes, the primary source of endogenous androgens. A sham-operated control group undergoes a similar surgical procedure without the removal of the testes.
-
Recovery and Washout: Animals are allowed to recover from surgery for a period of 2-4 weeks. This washout period ensures the clearance of endogenous androgens and allows for the atrophy of androgen-dependent tissues.
-
Treatment: Rats are randomly assigned to treatment groups:
-
Vehicle control (castrated)
-
This compound Andarine (at various dose levels, e.g., 1, 3, 10 mg/kg/day, administered orally)
-
Testosterone Propionate or DHT (positive control, administered via subcutaneous injection)
-
Sham-operated control (vehicle-treated)
-
-
Dosing Period: The treatment is administered daily for a specified duration, typically 4-8 weeks.
-
Tissue Harvesting and Measurement: At the end of the treatment period, animals are euthanized. The following tissues are carefully dissected, trimmed of excess fat and connective tissue, and weighed:
-
Anabolic tissue: Levator ani muscle.
-
Androgenic tissues: Ventral prostate and seminal vesicles.
-
-
Data Analysis: The weights of the levator ani muscle, prostate, and seminal vesicles are normalized to the body weight of the animal. The data are then statistically analyzed to compare the effects of this compound Andarine to the vehicle control and the positive control.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound Andarine.
Table 1: Effects of this compound Andarine on Anabolic and Androgenic Tissues in Castrated Rats
| Treatment (Dose) | Levator Ani Muscle Weight (% of Intact Control) | Prostate Weight (% of Intact Control) | Seminal Vesicle Weight (% of Intact Control) | Reference |
| Castrated Control | ~40-50% | ~5-10% | ~5-10% | [1] |
| This compound Andarine (3 mg/kg/day) | ~100% | ~16% | ~17% | [1] |
| This compound Andarine (10 mg/kg/day) | ~100% | ~35% | ~30% | [1] |
| DHT (3 mg/kg/day) | ~100% | >200% | >200% | [1] |
Table 2: Effects of this compound Andarine on Bone Mineral Density (BMD) in Ovariectomized Rats
| Treatment | Whole Body BMD Change | Femoral BMD Change | Reference |
| Ovariectomized Control | Decrease | Decrease | [5][6] |
| This compound Andarine (3 mg/kg/day) | Maintained/Increased | Maintained/Increased | [5][6] |
| This compound Andarine (10 mg/kg/day) | Maintained/Increased | Maintained/Increased | [5][6] |
Experimental Protocol: Bone Mineral Density Analysis
Micro-computed tomography (micro-CT) is a high-resolution imaging technique used to assess bone microarchitecture and density.
Objective: To quantify the effects of this compound Andarine on bone mineral density and structure.
Procedure:
-
Sample Preparation: Following euthanasia, the femurs or tibias are dissected and cleaned of soft tissue. The bones are then fixed in ethanol or formalin.
-
Scanning: The bones are scanned using a micro-CT system. Key scanning parameters to be reported include:
-
Voxel size (e.g., 10-20 µm)
-
X-ray voltage and current
-
Rotation step and exposure time
-
-
Image Reconstruction: The raw scan data is reconstructed into a 3D image of the bone.
-
Region of Interest (ROI) Selection: A specific region of interest is defined for analysis, such as the trabecular bone of the femoral head or the cortical bone of the mid-diaphysis.
-
Analysis: Software is used to quantify various bone parameters within the ROI, including:
-
Bone Mineral Density (BMD)
-
Bone Volume Fraction (BV/TV)
-
Trabecular number (Tb.N), thickness (Tb.Th), and separation (Tb.Sp)
-
Cortical thickness (Ct.Th)
-
Visualization of Experimental Workflow
Conclusion
This compound Andarine operates through a sophisticated mechanism of tissue-selective androgen receptor modulation. Its high binding affinity for the AR, coupled with its differential partial agonism in anabolic versus androgenic tissues, forms the basis of its therapeutic potential. Preclinical data robustly supports its efficacy in promoting muscle growth and preserving bone density with a significantly improved safety profile compared to traditional androgens. The detailed understanding of its mechanism of action, as outlined in this guide, is crucial for the continued research and potential future development of SARMs as a novel class of therapeutics. Further investigation into the specific co-regulator interactions and downstream gene expression profiles will provide a more complete picture of this compound's molecular pharmacology.
References
- 1. Selective Androgen Receptor Modulator Treatment Improves Muscle Strength and Body Composition and Prevents Bone Loss in Orchidectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Andarine - Wikipedia [en.wikipedia.org]
- 3. sarmshark.com [sarmshark.com]
- 4. In vitro anti-carcinogenic effect of andarine as a selective androgen receptor modulator on MIA-PaCa-2 cells by decreased proliferation and cell-cycle arrest at G0/G1 phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A SARM a Day Keeps the Weakness Away: A Computational Approach for Selective Androgen Receptor Modulators (SARMs) and Their Interactions with Androgen Receptor and 5‑Alpha Reductase Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tissue-selective regulation of androgen-responsive genes - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Function of S4 Andarine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S4 Andarine (also known as GTx-007) is a non-steroidal, orally bioavailable Selective Androgen Receptor Modulator (SARM) that has demonstrated significant tissue-selective anabolic effects in preclinical studies.[1][2] Developed initially for the treatment of muscle wasting, osteoporosis, and benign prostatic hyperplasia (BPH), this compound Andarine exhibits a high binding affinity for the androgen receptor (AR), acting as a potent agonist in anabolic tissues such as skeletal muscle and bone, while displaying only partial agonist activity in androgenic tissues like the prostate.[3][4] This document provides an in-depth technical overview of the biological function of this compound Andarine, summarizing key preclinical findings, detailing experimental methodologies, and visualizing its mechanism of action. Despite promising preclinical data, the clinical development of this compound Andarine was halted due to observed visual side effects in human trials.[5]
Mechanism of Action
This compound Andarine exerts its biological effects through selective binding to the androgen receptor. Unlike traditional anabolic steroids, which can bind to ARs throughout the body leading to a wide range of side effects, this compound Andarine demonstrates tissue-selective activation of the AR, primarily targeting skeletal muscle and bone.[2]
Androgen Receptor Binding
This compound Andarine has a high binding affinity for the androgen receptor, with a reported Ki (inhibition constant) of approximately 4 nM to 7.5 nM.[6][7] This strong binding affinity allows it to effectively compete with endogenous androgens, such as testosterone and dihydrotestosterone (DHT), for receptor binding.
Tissue-Selective Anabolic Activity
In preclinical models, this compound Andarine has been shown to be a full agonist of the androgen receptor in muscle and bone tissue, promoting anabolic activity.[8] Conversely, in the prostate gland, it acts as a partial agonist, which results in significantly less stimulation of this androgen-sensitive organ compared to testosterone or DHT.[3][8] This tissue selectivity is a hallmark of SARMs and represents a key advantage over non-selective anabolic agents.
Preclinical Efficacy
Numerous preclinical studies, primarily in rodent models, have demonstrated the anabolic and tissue-selective properties of this compound Andarine.
Effects on Skeletal Muscle
This compound Andarine has been shown to effectively increase muscle mass and strength in animal models of muscle wasting. In a study involving orchidectomized (castrated) rats, treatment with this compound Andarine restored soleus muscle mass and strength to levels comparable to those in intact control animals.[8]
Effects on Bone Mineral Density
This compound Andarine has demonstrated a positive impact on bone health in preclinical studies. In ovariectomized rats, a model for postmenopausal osteoporosis, this compound treatment was found to maintain whole-body and trabecular bone mineral density, as well as increase bone strength.[9] Notably, this compound Andarine was shown to have a greater effect on increasing total body bone mineral density than DHT in orchidectomized rats.[8]
Effects on Prostate and Androgenic Tissues
A key feature of this compound Andarine is its limited impact on androgenic tissues. In orchidectomized rats, while effectively restoring muscle mass, this compound Andarine only partially restored prostate and seminal vesicle weights to a fraction of that observed in intact animals or those treated with DHT.[8]
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from key preclinical studies on this compound Andarine.
| Parameter | Value | Reference(s) |
| Binding Affinity (Ki) | 4 nM - 7.5 nM | [6][7] |
Table 1: Androgen Receptor Binding Affinity of this compound Andarine
| Treatment Group (8 weeks) | Soleus Muscle Mass (% of Intact Control) | Levator Ani Muscle Mass (% of Intact Control) | Prostate Weight (% of Intact Control) | Seminal Vesicle Weight (% of Intact Control) |
| Intact Control | 100% | 100% | 100% | 100% |
| Orchidectomized (Vehicle) | ~80% | ~30% | ~10% | ~10% |
| This compound (3 mg/kg/day) | Restored to intact levels | 101% | 16% | 17% |
| This compound (10 mg/kg/day) | Restored to intact levels | ~105% | ~30% | ~25% |
| DHT (3 mg/kg/day) | Restored to intact levels | ~104% | >200% | >200% |
Table 2: Effects of this compound Andarine on Muscle and Androgenic Tissues in Orchidectomized Rats.[8]
| Treatment Group (120 days) | Whole Body BMD (g/cm²) |
| Intact Control | 0.215 |
| Ovariectomized (Vehicle) | 0.197 |
| This compound (0.1 mg/day) | Partially Prevented Loss |
| This compound (>0.1 mg/day) | Fully Prevented Loss |
Table 3: Effects of this compound Andarine on Bone Mineral Density (BMD) in Ovariectomized Rats.[10]
Experimental Protocols
Orchidectomized Rat Model for Muscle and Androgenic Effects
-
Animal Model: Male Sprague Dawley rats, orchidectomized at 12 weeks of age.[8]
-
Treatment Duration: 8 weeks.[8]
-
Drug Administration: this compound Andarine and DHT were administered daily via oral gavage. The vehicle used was typically a solution of polyethylene glycol and ethanol.
-
Outcome Measures:
-
Muscle Mass: The soleus and levator ani muscles were dissected and weighed at the end of the study.[8]
-
Muscle Strength: In situ muscle contractile properties of the soleus muscle were measured.
-
Androgenic Tissue Mass: The prostate and seminal vesicles were dissected and weighed.[8]
-
Hormone Levels: Plasma levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) were determined using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[11][12]
-
Ovariectomized Rat Model for Osteoporosis
-
Animal Model: Female Sprague-Dawley rats, ovariectomized to induce bone loss.[9]
-
Treatment Duration: 120 days.[10]
-
Drug Administration: this compound Andarine was administered daily.
-
Outcome Measures:
-
Bone Mineral Density (BMD): Whole body and lumbar vertebrae BMD were measured using dual-energy X-ray absorptiometry (DEXA).[13] Peripheral quantitative computed tomography (pQCT) was used for more detailed regional analysis of excised femurs.[13]
-
Body Composition: Lean and fat mass were determined by DEXA.[13]
-
Biomechanical Strength: The mechanical properties of excised femurs were tested.
-
Signaling Pathway and Visualizations
Androgen Receptor Signaling Pathway
Upon binding to the androgen receptor in the cytoplasm, this compound Andarine induces a conformational change in the receptor, causing it to dissociate from heat shock proteins. The activated this compound-AR complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding event recruits co-activator proteins, initiating the transcription of genes involved in muscle protein synthesis and bone formation.
Caption: Androgen Receptor Signaling Pathway of this compound Andarine.
Experimental Workflow: Orchidectomized Rat Study
References
- 1. Quantitative measurement of muscle strength in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fitscience.co [fitscience.co]
- 3. swolverine.com [swolverine.com]
- 4. researchgate.net [researchgate.net]
- 5. Grip Strength Test - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. moreplatesmoredates.com [moreplatesmoredates.com]
- 8. Selective Androgen Receptor Modulator Treatment Improves Muscle Strength and Body Composition and Prevents Bone Loss in Orchidectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Andarine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 10. medkoo.com [medkoo.com]
- 11. Radioimmunoassay and Biomarkers Core - Assays [med.upenn.edu]
- 12. Enzyme-linked immunosorbent assay for rat and human luteinizing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective Androgen Receptor Modulator (SARM) Treatment Prevents Bone Loss and Reduces Body Fat in Ovariectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of S4 (Andarine): A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
S4, also known as Andarine (developmental code name GTx-007), is a first-generation, orally active, nonsteroidal Selective Androgen Receptor Modulator (SARM). Developed by GTX, Inc., it was one of the first compounds in its class to demonstrate significant tissue selectivity, with potent anabolic effects in muscle and bone and reduced androgenic activity in tissues like the prostate. Synthesized using the antiandrogen bicalutamide as a lead compound, Andarine showed considerable promise in preclinical models for treating muscle wasting, osteoporosis, and benign prostatic hyperplasia (BPH).[1] Despite promising preclinical data and successful completion of Phase 1 clinical trials, its development was halted, reportedly due to dose-dependent visual disturbances, leading the company to focus on its successor, Ostarine (GTx-024).[1] This guide provides a detailed technical history of this compound's discovery, its preclinical pharmacological profile, and the experimental methodologies used in its evaluation.
Discovery and Rationale
Andarine was developed by GTX, Inc. and first described in the scientific literature around 2002.[1] The primary goal was to create a compound that could provide the therapeutic benefits of androgens—such as increasing muscle mass, bone density, and strength—without the associated androgenic side effects, including prostatic hypertrophy, acne, and potential virilization in women.[2][3] The discovery strategy involved modifying the structure of existing nonsteroidal antiandrogens, using bicalutamide as a chemical scaffold to engineer a molecule that could act as a tissue-selective agonist of the androgen receptor (AR).[1]
Timeline of Key Events:
-
c. 2002: First described in scientific literature.[1]
-
2003: Completed three Phase 1 clinical trials (1a, 1b, 1c) for cachexia with 86 healthy male and female volunteers.[1]
-
c. 2004: Phase 2 trials were planned but development was ultimately discontinued.[1]
Mechanism of Action: Tissue-Selective AR Activation
Andarine functions as a potent and high-affinity partial agonist of the androgen receptor (AR), with a reported Ki of approximately 4 to 7.5 nM.[4][5] Unlike testosterone, which acts as a full agonist in all tissues, Andarine's partial agonism is the key to its selectivity. It demonstrates full agonist activity in anabolic tissues like skeletal muscle and bone, while acting as a partial agonist in androgenic tissues such as the prostate.[2][4]
The precise mechanism of this tissue selectivity is believed to involve the conformational change of the AR upon ligand binding and the subsequent recruitment of tissue-specific transcriptional co-regulator proteins. Depending on the cellular context, the this compound-AR complex will recruit different co-activators or co-repressors, leading to a differential, tissue-specific transcription of target genes.
Preclinical Pharmacological Profile
In Vivo Efficacy: Anabolic vs. Androgenic Activity
The tissue selectivity of Andarine was extensively characterized in orchidectomized (castrated) rat models, which provide an androgen-deficient baseline to observe the effects of exogenous compounds. A key study by Gao et al. (2005) established this compound's potent anabolic activity with significantly spared androgenic effects.[4][6]
Table 1: Effects of this compound vs. Dihydrotestosterone (DHT) in Orchidectomized Rats
| Parameter | Vehicle Control (Orchidectomized) | This compound (3 mg/kg) | This compound (10 mg/kg) | DHT (3 mg/kg) | Intact Control |
|---|---|---|---|---|---|
| Prostate Weight | ~3.6% | ~16% | - | >200% | 100% |
| Seminal Vesicle Weight | ~6.7% | ~17% | - | >200% | 100% |
| Levator Ani Muscle Weight | ~41% | Restored to Intact | Restored to Intact | ~131% | 100% |
| Soleus Muscle Mass | Decreased | Restored to Intact | Restored to Intact | Restored to Intact | 100% |
| Soleus Muscle Strength | Decreased | Restored to Intact | Restored to Intact | Restored to Intact | 100% |
| Lean Body Mass | Decreased | Restored | Restored | Restored | 100% |
| Total Body BMD | Decreased | Increased | Increased | Increased | 100% |
| Plasma LH & FSH | Elevated | Decreased | Decreased | Decreased | Normal |
Data compiled from Gao et al., Endocrinology, 2005.[4][6] Percentages are relative to intact, healthy control animals.
These results demonstrate that at a dose of 3 mg/kg, this compound fully restored muscle mass and strength to the level of healthy animals while stimulating the prostate to only 16% of the control size.[4][7] In contrast, DHT, a potent natural androgen, caused significant over-stimulation (hypertrophy) of the prostate.[4][6]
Pharmacokinetics
Pharmacokinetic studies in male Sprague-Dawley rats revealed that this compound is well-suited for oral administration.
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
|---|---|
| Oral Bioavailability | Complete at 1-10 mg/kg; 57% at 30 mg/kg |
| Half-Life (T1/2) | 2.6 - 5.3 hours |
| Time to Peak Plasma (Tmax) | 48 - 84 minutes (at 1-10 mg/kg) |
| Clearance | 1.0 - 2.1 mL/min/kg |
| Volume of Distribution | ~0.448 L/kg |
Data from Kearbey et al., Xenobiotica, 2004.[1][4]
The compound is rapidly absorbed and possesses excellent oral bioavailability at therapeutic doses, making it a viable candidate for clinical development.[1]
Experimental Protocols
In Vivo Efficacy Model (Gao et al., 2005)
The primary model to assess anabolic and androgenic activity involved the following steps:
-
Animal Model: Male rats were orchidectomized (castrated).
-
Acclimation Period: The animals were left for 12 weeks post-surgery to allow for significant atrophy of androgen-dependent tissues (i.e., prostate, seminal vesicles, and levator ani muscle).[6]
-
Treatment Protocol: Animals were randomized into groups and treated daily for 8 weeks with either this compound (3 mg/kg or 10 mg/kg), DHT (3 mg/kg), or a vehicle control. A group of healthy, intact rats served as the positive control.[2][4]
-
Endpoint Analysis: At the end of the 8-week treatment period, animals were euthanized. The ventral prostate, seminal vesicles, and levator ani muscles were excised and weighed.[6] Soleus muscle was isolated to measure both mass and contractile strength. Body composition (lean mass, fat mass) and bone mineral density (BMD) were analyzed using DEXA scans.[2] Blood was collected to measure plasma levels of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[4]
Pharmacokinetic Study (Kearbey et al., 2004)
-
Animal Model: Thirty-five male Sprague-Dawley rats (approx. 250g) were used.[1][4]
-
Drug Administration: Animals were assigned to seven groups. Four groups received intravenous (IV) doses (0.5, 1, 10, and 30 mg/kg) via a jugular catheter. Three groups received oral (PO) doses (1, 10, and 30 mg/kg) via gavage.[1][4]
-
Sample Collection: Blood samples were collected at predetermined time points after administration.
-
Analysis: Plasma was separated, and concentrations of this compound were quantified using a validated HPLC or HPLC/MS method.[1][4]
-
Data Modeling: Pharmacokinetic parameters were calculated using non-compartmental analysis.
Clinical Development and Discontinuation
Andarine was the first SARM to advance into human clinical trials.[1] In 2003, it successfully completed Phase 1 studies involving 86 healthy volunteers to assess its safety, tolerability, and pharmacokinetics.[1] While Phase 2 trials were planned, development was halted. The discontinuation is widely attributed to the observation of dose-dependent visual side effects. Anecdotal reports from subsequent non-clinical use describe symptoms such as a yellow tint to the vision (xanthopsia) and difficulty adjusting to low-light conditions, suggesting the compound may bind to receptors in the retina.[1][8] Following the cessation of the this compound program, GTX, Inc. shifted its focus to the development of enobosarm (Ostarine/GTx-024), a structurally related SARM with a different side effect profile.[1]
Conclusion
This compound (Andarine) was a pioneering molecule in the field of nonsteroidal SARMs. Its development demonstrated the viability of creating orally bioavailable, tissue-selective androgens. Preclinical studies robustly confirmed its ability to produce significant anabolic effects in muscle and bone with a markedly lower impact on androgenic tissues compared to traditional steroids. The experimental models used, particularly the orchidectomized rat, were crucial in establishing this selective activity. Although its clinical journey was cut short by unforeseen side effects, the research and development of Andarine laid the foundational scientific groundwork for an entire new class of therapeutic agents aimed at treating muscle wasting, osteoporosis, and other conditions responsive to androgen receptor activation.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective Androgen Receptor Modulators in the Treatment of Hypogonadism and Men’s Health (Chapter 33) - Men's Reproductive and Sexual Health Throughout the Lifespan [cambridge.org]
- 4. Selective androgen receptor modulator treatment improves muscle strength and body composition and prevents bone loss in orchidectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vojkovici.com [vojkovici.com]
- 8. elitefitness.com [elitefitness.com]
Andarine (S4): A Technical Guide to Protein Binding Affinity and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Andarine (S4), a non-steroidal selective androgen receptor modulator (SARM), has garnered significant interest for its potential therapeutic applications in conditions such as muscle wasting and osteoporosis. Its efficacy stems from its high binding affinity and selective agonist activity at the androgen receptor (AR). This document provides an in-depth technical overview of the protein binding affinity of Andarine, the associated signaling pathways, and the experimental protocols used for their characterization.
Protein Binding Affinity of Andarine (this compound)
Andarine exhibits a high affinity for the androgen receptor, a key characteristic that underpins its biological activity. The binding affinity is quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in the absence of a competing ligand.
Quantitative Binding Data
The following table summarizes the reported binding affinity of Andarine for the androgen receptor.
| Compound | Receptor | Binding Affinity (Ki) | Reference |
| Andarine (this compound) | Androgen Receptor (AR) | 4 nM |
Note: While an IC50 value (the concentration of an inhibitor required to reduce the response by half) is a common measure of antagonist potency, the Ki value is a more direct measure of binding affinity. For Andarine, a potent agonist, the Ki value is the most relevant metric of its interaction with the androgen receptor.
Mechanism of Action and Signaling Pathways
Andarine's mechanism of action is centered on its selective interaction with the androgen receptor. Unlike traditional anabolic steroids, Andarine exhibits tissue-specific agonist activity, acting as a partial agonist in some tissues and a full agonist in others. This selectivity is attributed to conformational changes in the AR upon ligand binding, leading to differential recruitment of co-regulator proteins and subsequent modulation of gene expression.
Androgen Receptor Signaling Pathway
Upon entering the cell, Andarine binds to the androgen receptor located in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs). The activated Andarine-AR complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This interaction initiates the transcription of genes involved in anabolic processes, such as muscle protein synthesis.
Caption: Androgen Receptor Signaling Pathway for Andarine (this compound).
Crosstalk with PI3K/AKT/mTOR Pathway
Recent studies suggest that the anabolic effects of Andarine may also be mediated through crosstalk with other signaling pathways, notably the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth and protein synthesis. The activation of the androgen receptor by Andarine can lead to the phosphorylation and activation of key components of this pathway, further amplifying the anabolic response in muscle tissue.
Caption: Crosstalk with the PI3K/AKT/mTOR Signaling Pathway.
Experimental Protocols
The determination of Andarine's binding affinity and the elucidation of its signaling pathways rely on a variety of in vitro and in vivo experimental techniques.
Radioligand Binding Assay (Competitive Binding)
This assay is used to determine the binding affinity (Ki) of a test compound (Andarine) by measuring its ability to displace a radiolabeled ligand from the androgen receptor.
Workflow:
Caption: Workflow for a Radioligand Competitive Binding Assay.
Detailed Methodology:
-
Receptor Preparation: A source of androgen receptors is prepared, typically from cell lysates (e.g., LNCaP cells) or purified recombinant receptor protein.
-
Incubation: The receptor preparation is incubated with a constant concentration of a high-affinity radiolabeled androgen (e.g., [³H]-dihydrotestosterone) and a range of concentrations of the unlabeled test compound (Andarine).
-
Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters that trap the receptor-ligand complexes.
-
Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Scintillation Proximity Assay (SPA)
SPA is a homogeneous binding assay that does not require a separation step, making it suitable for high-throughput screening.
Workflow:
Caption: Workflow for a Scintillation Proximity Assay (SPA).
Detailed Methodology:
-
Bead Preparation: Androgen receptors are immobilized onto microscopic beads containing a scintillant.
-
Assay Reaction: The receptor-coated beads are incubated with a radiolabeled ligand and the test compound (Andarine) in a microplate format.
-
Signal Generation: When the radiolabeled ligand binds to the receptor on the bead, the radioisotope is brought into close enough proximity to the scintillant to excite it, resulting in light emission. Unbound radioligand in the solution is too far away to cause excitation.
-
Detection: The light emitted is detected using a microplate scintillation counter.
-
Data Analysis: The amount of light produced is proportional to the amount of radiolabeled ligand bound to the receptor. The ability of Andarine to inhibit this binding is used to determine its binding affinity.
Conclusion
Andarine (this compound) is a potent selective androgen receptor modulator with a high binding affinity for the androgen receptor. Its anabolic effects are mediated through the classical androgen receptor signaling pathway, as well as through crosstalk with the PI3K/AKT/mTOR pathway. The quantitative assessment of its binding affinity and the elucidation of its mechanism of action are achieved through established experimental protocols such as radioligand binding assays and scintillation proximity assays. This technical guide provides a foundational understanding for researchers and professionals involved in the development and study of SARMs.
The Pharmacokinetics of S4 (Andarine) in Preclinical Models: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of S4 (Andarine), a selective androgen receptor modulator (SARM). The information presented is collated from key studies in preclinical animal models, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.
Executive Summary
This compound (Andarine), also known as GTx-007, is a non-steroidal SARM that has demonstrated tissue-selective anabolic effects in preclinical studies. Its pharmacokinetic profile in animal models, primarily rats, indicates that it is rapidly absorbed and possesses a moderate volume of distribution. The oral bioavailability of this compound has been observed to be dose-dependent, with lower doses exhibiting complete bioavailability. The compound is cleared from the body at a slow rate and has a half-life ranging from 2.6 to 5.3 hours in rats.[1] Metabolism studies have identified several phase I and phase II metabolites, with amide hydrolysis, hydroxylation, and sulfonation being the major metabolic pathways.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound (Andarine) and a structurally related SARM, S-1, in male Sprague-Dawley rats. This data is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of these compounds.
Table 1: Pharmacokinetic Parameters of this compound (Andarine) in Male Sprague-Dawley Rats
| Route | Dose (mg/kg) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) | Oral Bioavailability (%) |
| Intravenous | 0.5 | 2.1 | 0.448 | 2.6 | N/A |
| Intravenous | 1 | 1.8 | 0.448 | 3.3 | N/A |
| Intravenous | 10 | 1.0 | 0.448 | 5.3 | N/A |
| Intravenous | 30 | 1.2 | 0.448 | 4.4 | N/A |
| Oral | 1 | N/A | N/A | 3.2 | 100 |
| Oral | 10 | N/A | N/A | 4.9 | 70 |
| Oral | 30 | N/A | N/A | 4.1 | 60 |
Data sourced from Kearbey et al., 2004.[1]
Table 2: Pharmacokinetic Parameters of S-1 in Male Sprague-Dawley Rats
| Route | Dose (mg/kg) | Clearance (mL/min/kg) | Volume of Distribution (Vss, L/kg) | Half-life (h) | Oral Bioavailability (%) | Tmax (h) |
| Intravenous | 0.1 | 5.2 | 1.56 | 3.6 | N/A | N/A |
| Intravenous | 1 | 4.4 | 1.46 | 4.0 | N/A | N/A |
| Intravenous | 10 | 4.0 | 1.51 | 4.7 | N/A | N/A |
| Intravenous | 30 | 3.6 | 1.52 | 5.2 | N/A | N/A |
| Oral | 1 | N/A | N/A | 4.1 | 58.7 | 8.5 |
| Oral | 10 | N/A | N/A | 4.8 | 54.9 | 4.8 |
| Oral | 30 | N/A | N/A | 5.3 | 59.5 | 4.6 |
Data sourced from a study on the pharmacokinetics of the SARM S-1.[2]
Experimental Protocols
The following sections detail the methodologies employed in the key preclinical pharmacokinetic and metabolism studies of this compound (Andarine) and related compounds.
Animal Models and Dosing
-
Animal Species: Male Sprague-Dawley rats, weighing approximately 250g, were used in the primary pharmacokinetic studies.[1]
-
Intravenous Administration: For intravenous dosing, this compound was administered via a jugular catheter.[1]
-
Oral Administration: Oral doses were administered via gavage.[1]
Sample Collection and Analysis
-
Blood Sampling: Blood samples were collected at various time points post-administration to determine plasma concentrations of the compound.[3]
-
Sample Preparation: Plasma samples were typically prepared for analysis through protein precipitation with acetonitrile.
-
Analytical Methods: Plasma concentrations of this compound were determined using validated high-performance liquid chromatography (HPLC) or high-performance liquid chromatography/mass spectrometry (HPLC/MS) methods.[1]
In Vitro Metabolism Studies
-
Methodology: The in vitro metabolism of SARMs, including Andarine, has been investigated using liver homogenates, S9 fractions, and microsomes from various species, including cattle and rats.[4]
-
Procedure: These liver fractions were incubated with the SARM compound and respective cofactors to generate phase I and II metabolites.[4]
-
Analysis: The resulting metabolites were analyzed using ultra-high performance liquid chromatography-quadrupole time of flight mass spectrometry (UHPLC-QTOF MS).[4]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the typical workflow of a preclinical pharmacokinetic study.
References
- 1. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PHARMACOKINETICS AND METABOLISM OF A SELECTIVE ANDROGEN RECEPTOR MODULATOR IN RATS: IMPLICATION OF MOLECULAR PROPERTIES AND INTENSIVE METABOLIC PROFILE TO INVESTIGATE IDEAL PHARMACOKINETIC CHARACTERISTICS OF A PROPANAMIDE IN PRECLINICAL STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.qub.ac.uk [pure.qub.ac.uk]
S4 Andarine: A Technical Whitepaper on its Tissue-Selective Androgenic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
S4 (Andarine), also known as GTx-007, is a non-steroidal, orally bioavailable Selective Androgen Receptor Modulator (SARM) that has demonstrated significant tissue selectivity in preclinical studies. Developed initially for conditions like muscle wasting, osteoporosis, and benign prostatic hyperplasia (BPH), Andarine exhibits potent anabolic effects in muscle and bone while demonstrating a reduced impact on androgenic tissues such as the prostate. This tissue-selective activity presents a promising therapeutic window for conditions where anabolic support is required without the androgenic side effects associated with traditional anabolic-androgenic steroids (AAS). This in-depth guide synthesizes the available preclinical data on this compound Andarine, detailing its mechanism of action, quantitative effects, and the experimental protocols used to elucidate its unique pharmacological profile.
Mechanism of Tissue Selectivity
Andarine functions as a partial agonist of the androgen receptor (AR).[1] Its tissue selectivity is believed to stem from its unique conformational change upon binding to the AR, which in turn leads to the differential recruitment of tissue-specific co-regulators (co-activators and co-repressors). This differential recruitment modulates the transcriptional activity of the AR in a tissue-specific manner, leading to a full anabolic response in muscle tissue and a partial, less pronounced androgenic response in tissues like the prostate.
Signaling Pathways
The precise downstream signaling cascades specific to this compound Andarine in different tissues are a subject of ongoing research. However, the general mechanism of androgen receptor signaling provides a framework for understanding its tissue-selective effects.
Proposed Anabolic Signaling in Skeletal Muscle
In skeletal muscle, this compound Andarine is believed to act as a full agonist, promoting the recruitment of co-activators that enhance the transcription of genes involved in protein synthesis and muscle growth.
Proposed Androgenic Signaling in Prostate Tissue
In prostate tissue, this compound Andarine acts as a partial agonist. This is hypothesized to be due to a different conformation of the this compound-AR complex, leading to less efficient recruitment of co-activators or the recruitment of co-repressors, resulting in a blunted androgenic signal compared to full agonists like dihydrotestosterone (DHT).
Quantitative Preclinical Data
The tissue selectivity of this compound Andarine has been quantified in several preclinical studies, primarily in rodent models. The following tables summarize key findings from this research.
Table 1: Anabolic and Androgenic Potency of this compound Andarine
| Tissue | Parameter | ED50 (mg/day) |
| Levator Ani Muscle | Anabolic Activity | 0.14[2] |
| Prostate | Androgenic Activity | 0.43[2] |
| Seminal Vesicles | Androgenic Activity | 0.55[2] |
ED50 (Effective Dose, 50%) is the dose that produces 50% of the maximal response.
Table 2: Effects of this compound Andarine vs. Dihydrotestosterone (DHT) in Orchidectomized Rats
| Treatment (8 weeks) | Soleus Muscle Mass | Levator Ani Muscle Mass | Prostate Weight | Seminal Vesicle Weight |
| S-4 (3 mg/kg) | Restored to intact levels | Restored to intact levels | 16% of intact control | 17% of intact control |
| DHT (3 mg/kg) | Restored to intact levels | Restored to intact levels | >200% of intact control | >200% of intact control |
Data from a study in orchidectomized (castrated) rats, demonstrating the tissue-selective anabolic effects of this compound Andarine compared to the non-selective androgen DHT.[3]
Experimental Protocols
The following section details the methodologies employed in key preclinical studies that have characterized the tissue selectivity of this compound Andarine.
Castrated Rat Model for Anabolic and Androgenic Activity
-
Animal Model: Male Sprague-Dawley rats, orchidectomized (castrated) to remove endogenous androgen production. A control group of intact (non-castrated) rats is also used for comparison.
-
Treatment Administration: this compound Andarine, a comparator androgen (e.g., testosterone propionate or DHT), or a vehicle control is administered daily via oral gavage or subcutaneous injection for a specified period (e.g., 14 days or 8 weeks).
-
Tissue Analysis: At the end of the treatment period, animals are euthanized, and target tissues (levator ani muscle, soleus muscle, prostate, and seminal vesicles) are dissected and weighed.
-
Hormone Level Analysis: Blood samples are collected to measure plasma levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) to assess any suppressive effects on the hypothalamic-pituitary-gonadal (HPG) axis.
-
Data Analysis: Tissue weights are normalized to body weight and expressed as a percentage of the intact control group to determine the anabolic and androgenic potency of the compounds.
Experimental Workflow
The general workflow for assessing the tissue selectivity of a SARM like this compound Andarine is illustrated below.
Conclusion
Preclinical research on this compound Andarine provides compelling evidence for its tissue-selective anabolic activity. It demonstrates a significant ability to stimulate muscle growth to a similar extent as potent androgens like DHT, while having a substantially reduced effect on androgenic tissues such as the prostate. This dissociation of anabolic and androgenic effects is a hallmark of SARMs and underscores their therapeutic potential. The data presented in this guide, derived from rigorous preclinical investigations, highlights the promise of this compound Andarine as a lead compound for the development of novel therapies for muscle wasting and other conditions where targeted anabolic stimulation is desired. Further research into the precise molecular mechanisms governing its tissue selectivity will be crucial for the continued development of this and other next-generation SARMs.
References
In Vitro Profile of Andarine (S4): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Andarine (S4) is a non-steroidal selective androgen receptor modulator (SARM) that has been investigated for its potential therapeutic applications in conditions such as muscle wasting and osteoporosis. As a research compound, a thorough understanding of its in vitro characteristics is paramount for designing and interpreting both preclinical and clinical studies. This technical guide provides a comprehensive overview of the in vitro studies conducted on Andarine, focusing on its interaction with the androgen receptor, its effects on various cell types, and the underlying signaling pathways. Quantitative data are presented in tabular format for clarity, and detailed experimental protocols are provided for key assays. Visual representations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the methodologies and mechanisms of action.
Androgen Receptor Binding and Activation
Andarine exhibits a high affinity for the androgen receptor (AR), the primary molecular target for its pharmacological activity. In vitro binding assays have been employed to quantify this interaction.
Quantitative Data: Androgen Receptor Binding
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Ki) | 7.5 nM | Not Specified | [1][2] |
Table 1: In vitro binding affinity of Andarine (this compound) for the androgen receptor.
Experimental Protocol: Androgen Receptor Competitive Binding Assay
A standard competitive binding assay is utilized to determine the binding affinity (Ki) of Andarine for the androgen receptor.
Objective: To quantify the affinity of Andarine to the androgen receptor by measuring its ability to displace a radiolabeled androgen.
Materials:
-
Cell Lysate or Purified Receptor: Source of androgen receptors (e.g., from LNCaP cells or recombinant human AR).
-
Radioligand: A high-affinity radiolabeled androgen, such as [³H]-mibolerone.
-
Test Compound: Andarine (this compound) at various concentrations.
-
Wash Buffer: Phosphate-buffered saline (PBS) or Tris-based buffer.
-
Scintillation Cocktail and Counter: For detection of radioactivity.
Procedure:
-
Incubation: The androgen receptor preparation is incubated with a fixed concentration of the radioligand in the presence of increasing concentrations of unlabeled Andarine.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand. This can be achieved through methods like filtration over glass fiber filters or size-exclusion chromatography.
-
Quantification: The amount of radioactivity bound to the receptor is measured using a liquid scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the Andarine concentration. The IC50 (the concentration of Andarine that displaces 50% of the radioligand) is determined from the resulting sigmoidal curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Anti-Cancer Activity
Recent in vitro studies have explored the anti-proliferative and pro-apoptotic effects of Andarine in various cancer cell lines. These studies have revealed tissue-specific mechanisms of action.
Hepatocellular Carcinoma (HCC)
In hepatocellular carcinoma cells, Andarine has been shown to inhibit cell growth, migration, and proliferation, as well as induce apoptosis by negatively regulating the PI3K/AKT/mTOR signaling pathway.[3][4]
Pancreatic Cancer
In MIA-PaCa-2 pancreatic cancer cells, Andarine has been demonstrated to suppress cell growth and proliferation by inducing cell cycle arrest at the G0/G1 phase.[5][6] This effect is notably independent of the PI3K/AKT/mTOR pathway.[5] Gene expression analysis revealed a downregulation of CDKN1A.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. Selective Androgen Receptor Modulator, YK11, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells [jstage.jst.go.jp]
- 5. mdpi.com [mdpi.com]
- 6. Andarine:a selective androgen receptor modulator_Chemicalbook [chemicalbook.com]
Unraveling the Anabolic Mechanisms of S4 Andarine: A Technical Guide to its Cellular Modulations
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the cellular pathways modulated by S4 (Andarine), a potent and selective androgen receptor modulator (SARM). Andarine has demonstrated significant potential in preclinical models for promoting anabolism in muscle and bone tissues with a favorable safety profile compared to traditional anabolic steroids. This document delves into its core mechanism of action, downstream signaling cascades, quantitative preclinical data, and detailed experimental protocols relevant to its study.
Core Mechanism of Action: Selective Androgen Receptor Modulation
This compound Andarine, also known as GTx-007, is a non-steroidal, orally bioavailable SARM that exhibits high binding affinity for the androgen receptor (AR). Unlike anabolic steroids, Andarine demonstrates tissue-selective agonistic activity, primarily targeting muscle and bone.[1][2][3][4][5] It acts as a partial agonist on the androgen receptor in a tissue-specific manner. This selectivity is key to its anabolic effects while minimizing the androgenic side effects commonly associated with steroid use, such as prostatic hypertrophy and virilization.[6]
Preclinical studies in castrated rat models have shown that Andarine can restore skeletal muscle mass and strength to the levels of intact controls.[7] Notably, this restoration of muscle mass is achieved with significantly less stimulation of the prostate compared to testosterone.[7][8]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound Andarine, highlighting its anabolic and androgenic potential.
Table 1: Androgen Receptor Binding Affinity
| Compound | Binding Affinity (Ki) (nM) |
| This compound Andarine | ~7.5 |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Dose-Response Effects of this compound Andarine in Castrated Rats (8-week treatment)
| Treatment Group | Dose (mg/kg/day) | Levator Ani Muscle Weight (% of intact control) | Prostate Weight (% of intact control) |
| Vehicle | - | ~40% | ~10% |
| This compound Andarine | 3 | 101% | ~20% |
| This compound Andarine | 10 | >100% | ~35% |
| Dihydrotestosterone (DHT) | 3 | ~100% | >200% |
Table 3: Comparative Effects of this compound Andarine and Testosterone Propionate in Castrated Rats
| Treatment | Dose (mg/day) | Levator Ani Muscle Weight (% of intact control) | Prostate Weight (% of intact control) |
| This compound Andarine | 0.3 | 101% | 33.8% |
| Testosterone Propionate | 0.5 | 104% | 121% |
Cellular Signaling Pathways
Anabolic Signaling in Skeletal Muscle
The primary anabolic effects of this compound Andarine in skeletal muscle are mediated through the activation of the Androgen Receptor (AR), which in turn is believed to stimulate the Akt/mTOR signaling pathway, a central regulator of muscle protein synthesis and hypertrophy.[9][10] Upon binding of Andarine to the AR, the receptor-ligand complex translocates to the nucleus and modulates the expression of genes involved in muscle growth and repair. This includes the upregulation of myogenic regulatory factors (MRFs) such as MyoD and myogenin, which are crucial for the differentiation of satellite cells and the subsequent hypertrophy of muscle fibers.[5][11]
Caption: Anabolic signaling cascade initiated by this compound Andarine in skeletal muscle.
Effects on Bone Tissue
Andarine has been shown to have beneficial effects on bone mineral density. The activation of androgen receptors in bone tissue by Andarine is thought to stimulate the differentiation of osteoblasts and increase the deposition of bone matrix. This process is mediated by the upregulation of key osteogenic transcription factors such as Runx2 and the subsequent expression of bone matrix proteins like osteocalcin.
Mechanism of Vision-Related Side Effects
A notable and unique side effect of this compound Andarine is a transient alteration in vision, often described as a yellow tint and difficulty adjusting to darkness.[2] The proposed mechanism for this off-target effect involves the binding of Andarine to receptors in the retina. Specifically, it is hypothesized that Andarine may interact with proteins involved in the phototransduction cascade within retinal ganglion cells or other retinal cell types, leading to altered light perception. The precise molecular target and pathway remain an area of active investigation.
Caption: A hypothesized pathway for the off-target visual effects of this compound Andarine.
Experimental Protocols
Androgen Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound Andarine for the androgen receptor.
Methodology:
-
Preparation of AR Source: Utilize a source of human androgen receptor, such as LNCaP cell lysates or a recombinant human AR protein.
-
Radioligand: Use a high-affinity radiolabeled androgen, such as [3H]-Mibolerone, as the tracer.
-
Competition Assay:
-
Incubate a constant concentration of the AR source and the radioligand with increasing concentrations of unlabeled this compound Andarine.
-
Also include a control with no competitor (total binding) and a control with a high concentration of a known AR binder (e.g., unlabeled dihydrotestosterone) to determine non-specific binding.
-
-
Incubation and Separation: Incubate the mixture to allow for binding equilibrium. Separate the bound from free radioligand using a method such as filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound Andarine. Calculate the IC50 (the concentration of Andarine that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Immunohistochemical Analysis of Muscle Fiber Hypertrophy
Objective: To visualize and quantify the increase in muscle fiber cross-sectional area (CSA) in response to this compound Andarine treatment.
Methodology:
-
Tissue Preparation:
-
Harvest skeletal muscle tissue (e.g., soleus or gastrocnemius) from control and Andarine-treated animals.
-
Embed the tissue in optimal cutting temperature (OCT) compound and freeze in isopentane cooled by liquid nitrogen.
-
Cut transverse sections (e.g., 10 µm thick) using a cryostat.
-
-
Immunostaining:
-
Fix the sections with cold acetone or paraformaldehyde.
-
Block non-specific binding with a blocking buffer (e.g., containing bovine serum albumin and normal goat serum).
-
Incubate with a primary antibody against a muscle fiber boundary protein, such as laminin or dystrophin.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the sections with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Imaging: Capture images of the stained sections using a fluorescence microscope.
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ) to outline the individual muscle fibers based on the laminin/dystrophin staining.
-
Calculate the cross-sectional area of a sufficient number of fibers for each animal.
-
Compare the average CSA between the control and Andarine-treated groups.
-
RT-qPCR Analysis of Myogenic Gene Expression
Objective: To quantify the changes in the expression of key myogenic regulatory factors in response to this compound Andarine treatment.
Methodology:
-
RNA Extraction:
-
Harvest skeletal muscle tissue from control and Andarine-treated animals.
-
Homogenize the tissue and extract total RNA using a suitable method (e.g., TRIzol reagent or a column-based kit).
-
Assess the quality and quantity of the extracted RNA using spectrophotometry and gel electrophoresis.
-
-
cDNA Synthesis:
-
Reverse transcribe a standardized amount of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using the synthesized cDNA as a template.
-
Use primers specific for the target genes (e.g., MyoD, myogenin) and a reference gene (e.g., GAPDH, β-actin) for normalization.
-
Use a fluorescent dye (e.g., SYBR Green) or a probe-based system to detect the amplification of the PCR product in real-time.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
-
Compare the relative gene expression levels between the control and Andarine-treated groups.
-
References
- 1. mdpi.com [mdpi.com]
- 2. web.mit.edu [web.mit.edu]
- 3. Role of SARM1 and DR6 in retinal ganglion cell axonal and somal degeneration following axonal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of mTORC1 in the regulation of skeletal muscle mass - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors Regulating or Regulated by Myogenic Regulatory Factors in Skeletal Muscle Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Subtype-specific survival and regeneration of retinal ganglion cells in response to injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | mTOR as a Key Regulator in Maintaining Skeletal Muscle Mass [frontiersin.org]
- 8. Akt/mTOR pathway is a crucial regulator of skeletal muscle hypertrophy and can prevent muscle atrophy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JAST (Journal of Animal Science and Technology) [ejast.org]
- 10. The Myogenic Regulatory Factors, Determinants of Muscle Development, Cell Identity and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: S4 Andarine in Cell Culture Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: S4 (Andarine) is a nonsteroidal, orally bioavailable, and tissue-selective androgen receptor modulator (SARM).[1] Developed by GTx, Inc., it was initially investigated for the treatment of muscle wasting, osteoporosis, and benign prostatic hyperplasia (BPH).[1][2] As a partial agonist of the androgen receptor (AR), Andarine was designed to stimulate anabolic activity in muscle and bone while having a reduced effect on androgenic tissues like the prostate.[1] Its selective nature makes it a valuable tool for investigating the effects of androgen receptor modulation in various in vitro models, from skeletal muscle and bone cells to various cancer cell lines. These application notes provide detailed protocols for utilizing this compound Andarine in a cell culture setting.
Mechanism of Action
This compound Andarine exerts its effects by binding with high affinity to the androgen receptor (Ki = 7.5 nM).[3] Unlike testosterone, which acts as a full agonist in all tissues, this compound Andarine functions as a partial agonist. This means it can selectively stimulate AR-dependent signaling pathways. In tissues like skeletal muscle and bone, it promotes anabolic gene expression. In contrast, in tissues like the prostate, it can act as an antagonist, competitively blocking the binding of more potent androgens like dihydrotestosterone (DHT).
In some cancer cell models, such as hepatocellular carcinoma, this compound has been shown to induce apoptosis and inhibit proliferation by negatively regulating the PI3K/AKT/mTOR signaling pathway. This effect appears to be cell-type specific, as it was not observed in pancreatic cancer cell studies.
Signaling Pathway Diagrams
Caption: this compound Andarine binds to the cytoplasmic Androgen Receptor, leading to nuclear translocation and gene modulation.
Caption: In some cancer cells, this compound-AR signaling inhibits the PI3K/AKT/mTOR pathway, reducing proliferation.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound Andarine from in vitro studies. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and assay.
| Parameter | Value | Cell Line / System | Notes |
| Binding Affinity (Ki) | 7.5 nM | Rat Androgen Receptor | Demonstrates high-affinity binding to the target receptor. |
| IC₅₀ (Cell Viability) | 67 µM | MDA-MB-231 (Breast Cancer) | Anti-proliferative effect observed after 24-hour treatment. |
| IC₅₀ (Cell Viability) | 94 µM | MCF-7 (Breast Cancer) | Anti-proliferative effect observed after 24-hour treatment. |
Note: The reported IC₅₀ values in cancer cell lines are relatively high. For anabolic studies in myoblasts or osteoblasts, significantly lower concentrations (in the nanomolar range) are likely to be effective.
Experimental Protocols
General Preparation of this compound Andarine for Cell Culture
Objective: To prepare a sterile stock solution of this compound Andarine and dilute it to working concentrations for cell culture experiments.
Materials:
-
This compound Andarine powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium appropriate for the cell line
-
Sterile microcentrifuge tubes or conical tubes
-
Calibrated pipettes and sterile tips
Protocol:
-
Stock Solution Preparation (e.g., 10 mM):
-
Perform all steps in a sterile biosafety cabinet.
-
Calculate the required mass of this compound Andarine powder to make a 10 mM stock solution (Molar Mass of Andarine ≈ 441.36 g/mol ).
-
Dissolve the powder in an appropriate volume of sterile DMSO. For example, dissolve 4.41 mg in 1 mL of DMSO to get a 10 mM stock.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions:
-
Thaw a single aliquot of the stock solution immediately before use.
-
Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations.
-
Important: Ensure the final concentration of DMSO in the culture medium does not exceed 0.1% (v/v), as higher concentrations can be cytotoxic. Prepare a "vehicle control" using the same final concentration of DMSO in the medium to account for any solvent effects.
-
Protocol: Osteoblast Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound Andarine on the proliferation of pre-osteoblastic cells (e.g., MC3T3-E1).
Workflow Diagram:
Caption: Standard experimental workflow for assessing cell proliferation or viability using an MTT assay.
Materials:
-
MC3T3-E1 cells
-
Alpha-MEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
This compound Andarine working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or other appropriate solubilizing agent
-
Microplate reader
Protocol:
-
Cell Seeding: Seed MC3T3-E1 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.[4]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment:
-
Remove the medium and replace it with 100 µL of fresh medium containing various concentrations of this compound Andarine (e.g., 0, 1 nM, 10 nM, 100 nM, 1 µM).
-
Include a vehicle control (DMSO at the highest concentration used for this compound dilution).
-
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[4] Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell proliferation.
Protocol: Western Blot Analysis for AR and p-AKT Expression
Objective: To assess the effect of this compound Andarine on the expression levels of total Androgen Receptor (AR) and the phosphorylation status of AKT (Ser473), a key node in the PI3K pathway.
Materials:
-
Cultured cells (e.g., LNCaP for AR studies, HEP-3B for p-AKT studies)
-
6-well plates
-
This compound Andarine working solutions
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AR, anti-p-AKT(Ser473), anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound Andarine at desired concentrations for a specified time (e.g., 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like GAPDH to normalize protein levels.
References
- 1. fitscience.co [fitscience.co]
- 2. This compound (ANDARINE) - Biowell Labs [biowell-labs.pl]
- 3. Selective Androgen Receptor Modulator Treatment Improves Muscle Strength and Body Composition and Prevents Bone Loss in Orchidectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Osteoblasts Proliferation and Differentiation Stimulating Activities of the Main Components of Epimedii folium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of S4 (Andarine) in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: S4 (Andarine) is a research chemical and is not approved for human consumption. Its use should be strictly limited to in-vitro and in-vivo animal studies conducted by qualified research professionals in a controlled laboratory setting.
Application Notes
1.1 Introduction this compound, also known as Andarine (GTx-007), is a nonsteroidal, orally bioavailable Selective Androgen Receptor Modulator (SARM).[1][2] It was initially developed by GTX, Inc. for the potential treatment of conditions like muscle wasting, osteoporosis, and benign prostatic hyperplasia (BPH).[2][3] As a SARM, Andarine was designed to selectively target androgen receptors in anabolic tissues, such as muscle and bone, while minimizing the androgenic effects on other tissues like the prostate gland.[2][4] Although its development was discontinued in favor of newer compounds like Ostarine (Enobosarm), this compound remains a valuable tool in preclinical research for studying the mechanisms of androgen receptor signaling and the development of tissue-selective anabolic agents.[1]
1.2 Mechanism of Action this compound functions as a potent partial agonist of the androgen receptor (AR).[3] Its tissue selectivity is its defining characteristic.
-
In Muscle and Bone: this compound acts as a full agonist at the androgen receptor, promoting anabolic activity. This leads to the accretion of muscle mass and the enhancement of bone mineral density.[4][5]
-
In Prostate Tissue: In androgen-sensitive tissues like the prostate and seminal vesicles, this compound acts as a partial agonist.[4][5] It can competitively block the binding of more potent androgens like dihydrotestosterone (DHT), thereby having a significantly smaller stimulatory effect on prostate growth compared to traditional anabolic steroids.[3][4]
This selective action allows for the dissociation of anabolic and androgenic effects, which is a primary goal in the development of novel androgen therapies.
1.3 Key Research Applications
-
Muscle Wasting (Sarcopenia/Cachexia): Animal models, particularly those involving castration (orchidectomy) to deplete endogenous androgens, have shown that this compound can effectively restore muscle mass and strength.[4][6]
-
Osteoporosis: In ovariectomized rat models, which simulate postmenopausal osteoporosis, this compound has been shown to prevent bone loss, maintain bone mineral density, and increase bone strength.[5][7]
-
Benign Prostatic Hyperplasia (BPH): The partial agonist activity of this compound in the prostate makes it a compound of interest for studying BPH. In intact male rats, this compound has been shown to reduce prostate weight.[3]
Experimental Protocols
2.1 Protocol: Investigating Anabolic Effects on Skeletal Muscle in Orchidectomized Rats
This protocol is designed to evaluate the ability of this compound to restore muscle mass and strength in a state of androgen deficiency.
-
Animal Model: Male Sprague Dawley or Wistar rats (12 weeks old).
-
Procedure:
-
Acclimatization: House animals under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.
-
Surgical Procedure: Perform bilateral orchidectomy (ORX) to induce androgen deficiency. A sham surgery group should be included as a control. Allow a 12-week post-operative period to ensure maximum atrophy of androgen-dependent tissues.[5][6]
-
Group Allocation (n=8-10 per group):
-
Group 1: Sham-operated + Vehicle
-
Group 2: ORX + Vehicle
-
Group 3: ORX + this compound (e.g., 3 mg/kg/day)
-
Group 4: ORX + this compound (e.g., 10 mg/kg/day)
-
Group 5 (Optional): ORX + Dihydrotestosterone (DHT) (e.g., 3 mg/kg/day) as a positive control.
-
-
Compound Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer daily via oral gavage for 8 weeks.[6]
-
Data Collection:
-
Body Composition: Measure lean body mass and fat mass using DEXA or other appropriate methods at baseline and at the end of the study.[6]
-
Tissue Harvesting: At the end of the 8-week treatment period, euthanize the animals. Carefully dissect and weigh key tissues, including the levator ani muscle, soleus muscle, prostate, and seminal vesicles.[5]
-
-
Hormone Analysis: Collect blood samples to measure plasma levels of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) to assess pituitary suppression.[6]
-
2.2 Protocol: Investigating Effects on Bone Mineral Density in Ovariectomized Rats
This protocol is a standard model for postmenopausal osteoporosis.
-
Animal Model: Female Sprague Dawley or Wistar rats (12 weeks old).
-
Procedure:
-
Acclimatization: As described in Protocol 2.1.
-
Surgical Procedure: Perform bilateral ovariectomy (OVX) to induce estrogen deficiency, leading to bone loss. Include a sham-operated control group.
-
Group Allocation (n=8-10 per group):
-
Group 1: Sham-operated + Vehicle
-
Group 2: OVX + Vehicle
-
Group 3: OVX + this compound (e.g., 3 mg/kg/day)
-
Group 4: OVX + this compound (e.g., 10 mg/kg/day)
-
-
Compound Administration: Administer this compound daily via oral gavage for a period of 8 weeks.[7]
-
Data Collection:
-
Bone Mineral Density (BMD): Measure whole-body and trabecular BMD using DEXA or micro-CT scans at baseline and at the end of the study.[7]
-
Biomechanical Testing: At the end of the study, harvest femurs or vertebrae for biomechanical strength testing (e.g., three-point bending).
-
Body Composition: Measure body weight and fat mass.[7]
-
-
Data Presentation
Table 1: Effects of this compound on Muscle and Androgenic Tissues in Orchidectomized (ORX) Rats
| Treatment Group | Dose | Levator Ani Muscle Weight (% of Intact Control) | Soleus Muscle Mass | Prostate Weight (% of Intact Control) | Seminal Vesicle Weight |
|---|---|---|---|---|---|
| This compound vs. TP [5] | N/A | 101% | Not Reported | 33.8% | Not Reported |
| Testosterone Propionate (TP) [5] | N/A | 104% | Not Reported | 121% | Not Reported |
| This compound vs. DHT [5] | 3 mg/kg/day | Restored to intact levels | Restored to intact levels | <20% | Restored to 17% of intact levels[7] |
| DHT [5] | 3 mg/kg/day | Restored to intact levels | Restored to intact levels | ~200% increase over castrated control[4] | Not Reported |
Table 2: Effects of this compound on Body Composition and Bone in Animal Models
| Animal Model | Treatment Group | Dose | Change in Lean Body Mass | Change in Body Fat | Whole Body Bone Mineral Density (BMD) |
|---|---|---|---|---|---|
| Orchidectomized Rats [6] | This compound | 3-10 mg/kg/day | Significant increase (~15g in 8 wks) | No significant decrease | Significantly greater increase than DHT[7] |
| Orchidectomized Rats [6] | DHT | 3 mg/kg/day | Significant increase (~20g in 8 wks) | Significant decrease (~10g in 8 wks) | Increased |
| Ovariectomized Rats [7] | this compound | 3-10 mg/kg/day | Significant increase | Significant decrease | Improved |
Table 3: Hormonal and Pharmacokinetic Profile of this compound
| Parameter | Observation | Animal Model |
|---|---|---|
| LH Suppression [1] | Suppression observed at doses ≥ 0.5 mg/day | Castrated Rats |
| FSH Suppression [7] | Significant decrease observed | Castrated Rats |
| Oral Bioavailability [1] | ~95% | Not specified |
| Half-life [1] | ~4 hours | Not specified |
Visualizations: Signaling Pathways and Workflows
References
- 1. fitscience.co [fitscience.co]
- 2. Andarine:a selective androgen receptor modulator_Chemicalbook [chemicalbook.com]
- 3. Andarine - Wikipedia [en.wikipedia.org]
- 4. swolverine.com [swolverine.com]
- 5. moreplatesmoredates.com [moreplatesmoredates.com]
- 6. Selective Androgen Receptor Modulator Treatment Improves Muscle Strength and Body Composition and Prevents Bone Loss in Orchidectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sportstechnologylabs.com [sportstechnologylabs.com]
Application Notes and Protocols for S4 Andarine in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
S4 (Andarine), also known as GTx-007, is a nonsteroidal selective androgen receptor modulator (SARM) that has been investigated for its potential therapeutic applications in conditions such as muscle wasting, osteoporosis, and benign prostatic hyperplasia.[1] As a research compound, this compound has demonstrated tissue-selective anabolic effects, with a particular affinity for muscle and bone tissue, while exhibiting partial agonist activity in the prostate.[2] These application notes provide a summary of dosage information from preclinical studies and detailed protocols for the preparation and administration of this compound Andarine in a research setting, as well as methods for assessing its physiological effects.
Data Presentation
Table 1: this compound Andarine Dosage and Effects in Orchidectomized Rats
| Dosage | Administration Route | Duration | Key Outcomes | Reference |
| 3 mg/kg/day | Subcutaneous injection | 8 weeks | - Restored soleus muscle mass and strength to levels of intact animals. - Restored levator ani muscle mass. - Increased total body bone mineral density, with a greater effect than Dihydrotestosterone (DHT). - Minimal stimulation of prostate and seminal vesicle weight (16% and 17% of intact controls, respectively). | [3][4] |
| 10 mg/kg/day | Subcutaneous injection | 8 weeks | - Similar anabolic effects on muscle mass and strength as the 3 mg/kg dose. - Restored castration-induced loss of lean body mass. - Significantly increased total body bone mineral density. | [3][4] |
Table 2: this compound Andarine In Vitro Activity
| Parameter | Value |
| Androgen Receptor Binding Affinity (Ki) | 7.5 nM |
| Activity in Muscle Tissue | Full Agonist |
| Activity in Prostate Tissue | Partial Agonist |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound Andarine for In Vivo Studies
This protocol is based on methodologies reported in preclinical studies with rats.[3]
1. Materials:
- This compound Andarine (GTx-007) powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Sterile microcentrifuge tubes
- Vortex mixer
- Syringes and needles for subcutaneous injection
2. Vehicle Preparation:
- Prepare a vehicle solution of 20% DMSO and 80% PEG300 (vol/vol).
- In a sterile tube, add the required volume of DMSO.
- Add the corresponding volume of PEG300 to achieve the 20:80 ratio.
- Vortex thoroughly to ensure a homogenous solution.
3. This compound Andarine Solution Preparation:
- Determine the required concentration of this compound Andarine based on the desired dosage (e.g., 3 mg/kg or 10 mg/kg) and the injection volume.
- Weigh the appropriate amount of this compound Andarine powder and place it in a sterile microcentrifuge tube.
- Add the prepared vehicle solution to the this compound Andarine powder.
- Vortex the mixture until the this compound Andarine is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.
4. Administration:
- The prepared this compound Andarine solution is administered via daily subcutaneous injections.
- The dosage should be adjusted weekly based on the animal's body weight.[3]
Protocol 2: Assessment of Muscle Strength in Rats
This protocol describes a common method for assessing limb muscle strength in rodents.[5]
1. Apparatus:
- Grip Strength Meter with a metal bar or grid.
2. Procedure:
- Position the grip strength meter horizontally.
- Hold the rat by its tail and lower it towards the apparatus.
- Allow the animal to grasp the metal bar or grid with its forelimbs or hindlimbs.
- Gently pull the rat backwards in the horizontal plane until its grip is released.
- The meter will record the peak force exerted by the animal just before it loses its grip.
- Perform multiple trials for each animal to ensure accuracy and calculate the average grip strength.
Protocol 3: Assessment of Bone Mineral Density (BMD) in Rats
This protocol outlines the use of Dual-Energy X-ray Absorptiometry (DEXA) for measuring BMD in rats.[3][6][7][8]
1. Apparatus:
- DEXA scanner calibrated for small animal measurements.
2. Procedure:
- Anesthetize the rat according to approved institutional animal care and use committee protocols.
- Place the anesthetized animal in a prone position on the scanning platform.
- Perform a whole-body scan to measure total body bone mineral density.
- For more detailed analysis, specific regions of interest, such as the femur and lumbar vertebrae, can be scanned.
- The DEXA software will analyze the scan data to provide BMD values (in g/cm²).
Mandatory Visualizations
Caption: this compound Andarine Signaling Pathway in Skeletal Muscle.
Caption: Experimental Workflow for In Vivo this compound Andarine Studies.
References
- 1. Skeletal muscle - Wikipedia [en.wikipedia.org]
- 2. web.mit.edu [web.mit.edu]
- 3. Selective Androgen Receptor Modulator Treatment Improves Muscle Strength and Body Composition and Prevents Bone Loss in Orchidectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Akt/mTOR pathway is a crucial regulator of skeletal muscle hypertrophy and can prevent muscle atrophy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
Application Note: Determination of Purity and Related Substances of S4 Andarine by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of S4 Andarine and the determination of its purity. The described protocol is suitable for quality control in research and drug development settings. The method is designed to be stability-indicating, capable of separating Andarine from its potential degradation products and synthesis-related impurities.
Introduction
This compound Andarine ((2S)-3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide) is a potent, orally bioavailable, non-steroidal Selective Androgen Receptor Modulator (SARM).[1] Initially developed for the treatment of muscle wasting, osteoporosis, and benign prostatic hyperplasia, its tissue-selective anabolic effects have made it a subject of extensive research.[1] As with any active pharmaceutical ingredient (API), ensuring the purity and quality of this compound Andarine is critical for obtaining reliable and reproducible results in preclinical and clinical studies. High-Performance Liquid Chromatography (HPLC) is the industry-standard analytical method for verifying the purity and stability of chemical compounds like SARMs.[2] This document provides a detailed protocol for the HPLC analysis of this compound Andarine purity.
Mechanism of Action: Andarine and the Androgen Receptor Signaling Pathway
This compound Andarine exerts its effects by selectively binding to androgen receptors (AR) in target tissues, such as muscle and bone. This binding initiates a cascade of downstream signaling events. Notably, in some cancer cell lines, Andarine has been shown to negatively regulate the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell survival, proliferation, and growth.[3] This modulation can lead to cell cycle arrest and a reduction in cell proliferation.
Caption: this compound Andarine's mechanism involving the Androgen Receptor and PI3K/AKT/mTOR pathway.
Experimental Protocol: HPLC Analysis of this compound Andarine
This protocol is adapted from established methods for SARM analysis and is suitable for UV detection.[4]
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent system with a quaternary pump, autosampler, and DAD or UV detector. |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 10 mM Ammonium Formate in Water |
| Mobile Phase B | Methanol |
| Gradient Elution | 0-2 min: 25% B; 2-10 min: 25-75% B; 10-12 min: 75% B; 12-13 min: 75-25% B; 13-15 min: 25% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Reagents and Solutions
-
This compound Andarine Reference Standard: Purity >99%, obtained from a certified source.
-
Methanol: HPLC grade.
-
Ammonium Formate: Analytical grade.
-
Water: HPLC grade or ultrapure water.
Preparation of Solutions
-
Mobile Phase A (10 mM Ammonium Formate): Dissolve 0.63 g of ammonium formate in 1 L of HPLC grade water. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound Andarine reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Standard Working Solution (100 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with methanol.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound Andarine sample, transfer to a 10 mL volumetric flask, dissolve in methanol, and then dilute 1.0 mL of this solution to 10.0 mL with methanol.
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.
Specificity
The method demonstrated excellent specificity. A forced degradation study was performed by subjecting the Andarine sample to acidic, basic, oxidative, and photolytic stress conditions. The resulting chromatograms showed that the main Andarine peak was well-resolved from all degradation product peaks, indicating the stability-indicating nature of the method.
Linearity
The linearity of the method was evaluated by analyzing a series of Andarine standard solutions over a concentration range of 10-150 µg/mL.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 125,430 |
| 25 | 312,980 |
| 50 | 624,550 |
| 75 | 938,120 |
| 100 | 1,250,670 |
| 150 | 1,878,990 |
| Note: Data are representative. |
The calibration curve of peak area versus concentration showed a linear relationship with a correlation coefficient (r²) > 0.999.
Precision
The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies. Six separate preparations of the 100 µg/mL sample solution were analyzed.
| Precision Type | %RSD (Relative Standard Deviation) |
| Repeatability (n=6) | 0.85% |
| Intermediate (n=6) | 1.22% |
| Note: Data are representative. |
The low %RSD values indicate a high degree of precision.
Accuracy
Accuracy was determined by a recovery study, where a known amount of Andarine reference standard was spiked into a sample mixture at three different concentration levels (80%, 100%, and 120% of the working concentration).
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80 | 79.2 | 99.0% |
| 100% | 100 | 101.1 | 101.1% |
| 120% | 120 | 119.4 | 99.5% |
| Note: Data are representative. |
The high recovery rates demonstrate the accuracy of the method.
Experimental Workflow
The overall workflow for the HPLC analysis of this compound Andarine purity is depicted below.
Caption: Workflow for the HPLC purity analysis of this compound Andarine.
Conclusion
The HPLC method described in this application note is demonstrated to be specific, linear, precise, and accurate for the determination of this compound Andarine purity. It is suitable for routine quality control analysis and for stability studies in a research and drug development environment. Adherence to this protocol will ensure the generation of reliable and consistent data on the quality of this compound Andarine.
References
Application Notes and Protocols for In Vivo Imaging with S4 Andarine Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo imaging of S4 (Andarine) ligands. Given the preclinical status of this compound and the limited availability of direct imaging studies in published literature, this document outlines proposed methodologies based on the known pharmacology of this compound and established principles of nuclear medicine imaging. These protocols are intended to serve as a foundational guide for researchers developing and utilizing radiolabeled this compound Andarine for preclinical research.
Introduction to this compound Andarine and In Vivo Imaging
This compound, also known as Andarine, is a selective androgen receptor modulator (SARM) that has demonstrated tissue-specific anabolic effects in preclinical studies, with a particular affinity for muscle and bone.[1] In vivo imaging techniques, such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), offer a non-invasive means to visualize and quantify the biodistribution, target engagement, and pharmacokinetics of this compound ligands in living organisms.[2][3] Such studies are invaluable for understanding the mechanism of action, optimizing drug delivery, and assessing the therapeutic potential and off-target effects of this compound and its analogs.
Radiolabeled this compound ligands can serve as imaging probes to map the distribution of androgen receptors (ARs) and to assess the occupancy of these receptors by therapeutic candidates. The high sensitivity of PET and SPECT allows for the detection of picomolar concentrations of these probes, providing detailed molecular information.[3][4]
Signaling Pathway of this compound Andarine
This compound Andarine acts as a full agonist of the androgen receptor in muscle and bone tissue and a partial agonist in the prostate.[1] Upon binding to the androgen receptor in the cytoplasm, the ligand-receptor complex translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA. This interaction modulates the transcription of target genes, leading to its tissue-selective anabolic effects.
Caption: this compound Andarine signaling pathway in a target cell.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound Andarine based on available preclinical data. This information is critical for designing and interpreting in vivo imaging studies.
| Pharmacokinetic Parameters of this compound Andarine | |
| Parameter | Value |
| Androgen Receptor Binding Affinity (Ki) | 7.5 nM[1] |
| Time to Peak Bloodstream Concentration | 48 to 84 minutes (oral dosing)[1] |
| Maximum Plasma Concentration (in horses, single IV dose) | 95-115 ng/mL[5] |
| Detection Time in Plasma (in horses) | Up to 12 hours[5] |
| Comparative Anabolic and Androgenic Effects | |
| Effect | Observation |
| Anabolic Activity | Potent in muscle and bone[1] |
| Androgenic Activity | Less potent than other SARMs like Ostarine and LGD-4033[1] |
| Prostate Effects | Partial agonist activity[1] |
Experimental Protocols
The following are proposed protocols for conducting in vivo imaging with a hypothetical radiolabeled this compound Andarine ligand (e.g., [18F]this compound or [123I]this compound).
Protocol 1: Radiolabeling of this compound Andarine
Objective: To synthesize a radiolabeled this compound Andarine ligand suitable for PET or SPECT imaging.
Materials:
-
This compound Andarine precursor molecule (modified for radiolabeling)
-
Radionuclide (e.g., Fluorine-18 or Iodine-123)
-
Automated radiochemistry synthesis module
-
High-performance liquid chromatography (HPLC) system for purification
-
Quality control equipment (e.g., radio-TLC, gamma counter)
Procedure:
-
Precursor Preparation: Synthesize or procure a suitable this compound Andarine precursor. For fluorination with [18F]F-, a leaving group (e.g., tosylate, nosylate) should be present on the molecule at the desired labeling position. For iodination with [123I]I-, a precursor such as a trialkylstannyl derivative is often used.
-
Radiolabeling Reaction:
-
For [18F]this compound: Perform a nucleophilic substitution reaction by reacting the precursor with [18F]fluoride in the presence of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a weak base (e.g., potassium carbonate) in an appropriate solvent (e.g., acetonitrile) at an elevated temperature within a shielded hot cell.
-
For [123I]this compound: Perform an electrophilic substitution reaction by reacting the stannylated precursor with [123I]NaI in the presence of an oxidizing agent (e.g., chloramine-T).
-
-
Purification: Purify the crude reaction mixture using semi-preparative HPLC to isolate the radiolabeled this compound Andarine from unreacted precursors and byproducts.
-
Formulation: Evaporate the HPLC solvent and formulate the purified radioligand in a sterile, pyrogen-free, isotonic saline solution, suitable for intravenous injection.
-
Quality Control:
-
Radiochemical Purity: Assess using analytical HPLC and radio-TLC to ensure the absence of radioactive impurities.
-
Molar Activity: Determine the ratio of radioactivity to the total mass of the compound (labeled and unlabeled).
-
Sterility and Endotoxin Testing: Perform standard tests to ensure the final product is safe for in vivo administration.
-
Caption: Workflow for radiolabeling of this compound Andarine.
Protocol 2: Preclinical In Vivo Imaging (PET/SPECT)
Objective: To determine the biodistribution and target engagement of the radiolabeled this compound Andarine ligand in a suitable animal model.
Animal Model:
-
Species: Male athymic nude mice or rats.
-
Housing: Standard housing conditions with ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
Experimental Procedure:
-
Animal Preparation: Anesthetize the animal using isoflurane (2-3% in oxygen). Place a catheter in the lateral tail vein for radiotracer injection.
-
Radiotracer Administration: Administer a bolus injection of the radiolabeled this compound Andarine ligand (typically 1-10 MBq, depending on the scanner sensitivity) via the tail vein catheter.
-
Imaging Acquisition:
-
Immediately after injection, place the animal in the PET or SPECT scanner.
-
Acquire dynamic images for the first 60-90 minutes to assess the initial distribution and pharmacokinetics.
-
Alternatively, for static imaging, acquire images at specific time points post-injection (e.g., 30, 60, 120 minutes).
-
For anatomical co-registration, a CT scan can be performed immediately before or after the emission scan.[6][7]
-
-
Image Reconstruction and Analysis:
-
Reconstruct the raw imaging data using appropriate algorithms (e.g., OSEM3D for PET). Apply corrections for attenuation, scatter, and radioactive decay.
-
Draw regions of interest (ROIs) on the images corresponding to various organs and tissues (e.g., muscle, bone, prostate, liver, kidneys, brain).
-
Generate time-activity curves (TACs) for each ROI from the dynamic scan data.
-
Calculate the standardized uptake value (SUV) for static images to quantify radiotracer uptake in different tissues.
-
-
Blocking Studies (for target validation):
-
To confirm that the radiotracer uptake is specific to the androgen receptor, a cohort of animals can be pre-treated with a high dose of non-radiolabeled this compound Andarine or another AR antagonist (e.g., flutamide) approximately 30-60 minutes before the injection of the radiolabeled ligand.
-
A significant reduction in tracer uptake in target tissues in the pre-treated group compared to the control group would indicate specific binding.
-
Caption: Experimental workflow for preclinical in vivo imaging.
Data Interpretation
-
High Uptake in Target Tissues: High radiotracer accumulation in muscle and bone, with lower uptake in the prostate, would be consistent with the known tissue-selective pharmacology of this compound Andarine.
-
Clearance: The primary routes of clearance can be identified by high uptake in the liver and kidneys, followed by accumulation in the gallbladder and bladder.
-
Blocking Effects: A significant reduction in uptake in muscle and bone in the blocking study cohort would confirm AR-mediated binding of the radiolabeled this compound ligand.
-
Pharmacokinetic Modeling: Data from dynamic scans can be used to perform kinetic modeling to estimate parameters such as receptor density (Bmax) and ligand affinity (Kd) in vivo.
Conclusion
In vivo imaging with radiolabeled this compound Andarine ligands represents a powerful tool for the preclinical evaluation of this and other SARMs. The protocols outlined in this document provide a framework for conducting such studies, from radioligand synthesis to image acquisition and analysis. These methods can provide crucial insights into the pharmacokinetics, biodistribution, and target engagement of this compound, thereby accelerating the drug development process. It is essential to adapt and optimize these general protocols based on the specific radiochemistry, animal model, and imaging instrumentation available.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Editorial: In vivo Imaging in Pharmacological Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acnp.org [acnp.org]
- 4. Direct Cell Radiolabeling for in Vivo Cell Tracking with PET and SPECT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the selective androgen receptor modulators S1, this compound and S22 and their metabolites in equine plasma using high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. www-pub.iaea.org [www-pub.iaea.org]
- 7. iaea.org [iaea.org]
Troubleshooting & Optimization
Navigating S4 Andarine Solubility: A Technical Guide for Researchers
For researchers and drug development professionals working with S4 (Andarine), achieving consistent and accurate experimental results hinges on the proper preparation of solutions. Solubility issues can introduce variability and compromise the integrity of in vitro and in vivo studies. This technical support center provides a comprehensive resource to address common challenges associated with this compound Andarine solubility, offering detailed troubleshooting guides, frequently asked questions, and standardized experimental protocols.
Troubleshooting Common Solubility Issues
Researchers may encounter several hurdles when dissolving this compound Andarine. The following guide addresses the most frequent problems in a question-and-answer format.
Q1: My this compound Andarine powder is not dissolving in my chosen solvent. What should I do?
A1: First, verify that you are using an appropriate solvent. This compound Andarine is poorly soluble in water.[1][2] For research purposes, organic solvents are recommended. If you are already using a recommended solvent and still face issues, consider the following steps:
-
Increase Sonication: Utilize an ultrasonic bath to provide mechanical agitation, which can significantly enhance the dissolution rate.
-
Gentle Heating: Carefully warm the solution in a water bath. Do not exceed temperatures that could lead to degradation of the compound. Monitor for any changes in the solution's appearance.
-
Solvent Purity: Ensure the solvent is of high purity (e.g., ACS or HPLC grade). Impurities can negatively impact solubility.
-
Particle Size: If possible, and if it does not compromise the integrity of your experiment, gently grinding the powder with a mortar and pestle to reduce particle size can increase the surface area for dissolution.
Q2: The this compound Andarine has dissolved, but it precipitates or crystallizes out of solution over time. How can I prevent this?
A2: Precipitation or recrystallization upon storage indicates that the solution is supersaturated at the storage temperature. To address this:
-
Store at Room Temperature: Unless otherwise specified for stability reasons, storing the solution at a controlled room temperature may prevent precipitation that occurs at lower temperatures.
-
Prepare Fresh Solutions: The most reliable method to avoid issues with precipitation is to prepare the solution fresh before each experiment.
-
Consider a Co-solvent System: For aqueous-based assays, a common technique is to first dissolve the this compound Andarine in a small volume of a highly soluble organic solvent like DMSO and then slowly add the aqueous buffer while vortexing.[3] Be mindful of the final concentration of the organic solvent in your experimental system, as it can have its own biological effects.
Q3: I am observing a cloudy or hazy appearance in my this compound Andarine solution. What does this indicate?
A3: A cloudy solution can suggest several issues:
-
Incomplete Dissolution: The powder may not be fully dissolved. Refer to the steps in Q1 to facilitate complete dissolution.
-
Contamination: The solvent or the this compound Andarine powder may be contaminated. Use fresh, high-purity materials.
-
Chemical Reaction: In rare cases, the solvent may be reacting with the this compound Andarine. Ensure the solvent is inert and compatible with the compound.
Frequently Asked Questions (FAQs)
What are the recommended solvents for dissolving this compound Andarine?
This compound Andarine is soluble in several organic solvents. The most commonly used and effective solvents for research applications are:
What is the solubility of this compound Andarine in water?
This compound Andarine has very low solubility in water, reported to be less than 1.2 mg/mL.[1][6][7] Therefore, water is not a suitable primary solvent for preparing stock solutions.
How can I prepare an this compound Andarine solution for in vivo animal studies?
A common method involves creating a vehicle formulation. One such formulation includes a mixture of DMSO, PEG300, Tween 80, and saline.[4] It is crucial to ensure the final concentration of each component is well-tolerated by the animal model.
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound Andarine in various solvents. This data is essential for calculating appropriate concentrations for stock solutions and experimental dilutions.
| Solvent | Reported Solubility |
| Dimethyl sulfoxide (DMSO) | ≥85 mg/mL[1], ≥100 mg/mL[8], Approx. 20 mg/mL[3] |
| Ethanol | ≥85 mg/mL[1], Approx. 14 mg/mL[3] |
| Water | < 1.2 mg/mL[1][6][7] |
| Propylene Glycol | Soluble (quantitative data not specified)[1][2][5] |
| Polyethylene Glycol 400 (PEG400) | Soluble (quantitative data not specified)[1][2][5] |
| Dimethylformamide (DMF) | Approx. 20 mg/mL[3] |
| 1:1 DMSO:PBS (pH 7.2) | Approx. 0.5 mg/mL[3] |
Note: The solubility values can be influenced by factors such as temperature, purity of the compound and solvent, and the specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL this compound Andarine Stock Solution in DMSO
Materials:
-
This compound Andarine powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Accurately weigh 50 mg of this compound Andarine powder using an analytical balance and transfer it to a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Cap the vial securely and vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution to ensure all the powder has dissolved and the solution is clear.
-
If any particulate matter remains, sonicate the vial in an ultrasonic bath for 5-10 minutes.
-
Store the stock solution at room temperature or as recommended by the manufacturer, protected from light.
Protocol 2: Preparation of an this compound Andarine Formulation for In Vivo Studies
This protocol is adapted from a published method for preparing a vehicle for in vivo administration.[4] Researchers should optimize the final concentrations based on their specific experimental design and animal model.
Materials:
-
This compound Andarine powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 300 (PEG300)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes and pipettes
Procedure:
-
Prepare a stock solution of this compound Andarine in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final formulation with a target concentration of 2.5 mg/mL, combine the following in a sequential manner, ensuring the solution is clear after each addition:
-
100 µL of the 25 mg/mL this compound Andarine in DMSO stock solution.
-
400 µL of PEG300. Mix thoroughly.
-
50 µL of Tween 80. Mix thoroughly.
-
450 µL of sterile saline. Mix thoroughly.
-
-
The final concentration of the components in the vehicle will be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
This formulation should be prepared fresh before each administration.
Visualizing Experimental Workflows and Relationships
To further clarify the processes and concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
A troubleshooting workflow for this compound Andarine solubility issues.
References
- 1. This compound Andarine Raw Powder - Supreme Labs USA [supremelabsusa.com]
- 2. sarmful.com [sarmful.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Andarine (GTx-007) | non-steroidal androgen receptor (AR) agonist | CAS 401900-40-1 | GTx-007; S-4; GTx007; this compound | selective androgen receptor modulator (SARM)|muscle wasting and osteoporosis InvivoChem [invivochem.com]
- 5. taiguisteroid.com [taiguisteroid.com]
- 6. Andarine CAS#: 401900-40-1 [m.chemicalbook.com]
- 7. Andarine | 401900-40-1 [chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
Optimizing S4 Andarine Dosage for In Vitro Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing S4 Andarine (also known as Andarine) dosage for in vitro assays. It includes troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound Andarine in in vitro systems?
This compound Andarine is a selective androgen receptor modulator (SARM). In vitro, it acts as a full agonist of the androgen receptor (AR) in tissues like muscle and bone, and as a partial agonist in the prostate. It binds to the AR with high affinity, reported with a Ki (inhibition constant) of approximately 7.5 nM. Upon binding, the this compound-AR complex translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, leading to the transcription of target genes.
Q2: What are the recommended starting concentrations for this compound Andarine in cell-based assays?
The optimal concentration of this compound Andarine will vary depending on the cell type and the specific assay. Based on available literature, a good starting point for dose-response experiments is in the nanomolar (nM) to low micromolar (µM) range. It is recommended to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your specific experimental setup.
Q3: How should I prepare and store this compound Andarine for in vitro experiments?
This compound Andarine is typically supplied as a powder. For in vitro use, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. It is crucial to ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C to maintain stability. Stability in cell culture media over longer incubation periods should be empirically determined if it is a concern for your experimental design.
Q4: What are some common in vitro assays used to assess the activity of this compound Andarine?
Commonly used in vitro assays include:
-
Androgen Receptor (AR) Reporter Gene Assays: These assays measure the ability of this compound Andarine to activate the AR and induce the expression of a reporter gene (e.g., luciferase) under the control of an AR-responsive promoter.
-
Cell Viability and Proliferation Assays (e.g., MTT, XTT): These assays are used to assess the cytotoxic effects of this compound Andarine at various concentrations and to determine a non-toxic working range.
-
Myoblast Differentiation Assays: In cell lines like C2C12 myoblasts, this compound Andarine's effect on muscle cell differentiation can be assessed by measuring the expression of myogenic markers.
-
Western Blotting and RT-qPCR: These techniques can be used to measure the expression levels of AR target genes and proteins in response to this compound Andarine treatment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no response in AR reporter assay | - Inactive this compound Andarine.- Low AR expression in the cell line.- Suboptimal this compound Andarine concentration.- Issues with transfection efficiency (for transient assays). | - Verify the purity and activity of your this compound Andarine compound.- Use a cell line known to express functional AR (e.g., VCaP, LNCaP, or AR-transfected cells like COS-1).- Perform a dose-response experiment to find the optimal concentration.- Optimize your transfection protocol and include appropriate controls. |
| High background signal in reporter assay | - "Leaky" reporter construct.- Endogenous androgen activity in serum.- Autofluorescence of the compound. | - Use a reporter construct with a minimal promoter.- Use charcoal-stripped fetal bovine serum (FBS) in your culture medium to remove endogenous steroids.- Run a control with this compound Andarine in the absence of cells to check for autofluorescence. |
| Decreased cell viability at expected active concentrations | - Cytotoxicity of this compound Andarine at higher concentrations.- High concentration of the solvent (e.g., DMSO). | - Perform a cytotoxicity assay (e.g., MTT) to determine the toxic concentration range.- Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cells. |
| Inconsistent or variable results | - Inconsistent cell seeding density.- Variability in this compound Andarine preparation.- Contamination of cell cultures. | - Ensure uniform cell seeding across all wells.- Prepare fresh dilutions of this compound Andarine from a validated stock solution for each experiment.- Regularly test cell cultures for mycoplasma and other contaminants. |
| Precipitation of this compound Andarine in culture medium | - Poor solubility of this compound Andarine at the tested concentration. | - Ensure the stock solution is fully dissolved before diluting in culture medium.- Consider using a lower concentration or a different solvent if solubility issues persist. Visually inspect the medium for any precipitate after adding the compound. |
Data Presentation
Table 1: this compound Andarine Activity in a Luciferase Reporter Assay
| Cell Line | Reporter Construct | This compound Andarine Concentration (nM) | Fold Induction (vs. Vehicle) |
| AR-transfected COS-1 | MMTV-Luc | 1 | 2.5 ± 0.3 |
| 10 | 8.1 ± 0.9 | ||
| 100 | 15.2 ± 1.5 | ||
| 1000 | 16.5 ± 1.8 | ||
| VCaP (endogenous AR) | PSA-Luc | 1 | 1.8 ± 0.2 |
| 10 | 5.4 ± 0.6 | ||
| 100 | 10.1 ± 1.1 | ||
| 1000 | 11.2 ± 1.3 |
Data are presented as mean ± standard deviation from a representative experiment.
Table 2: Cytotoxicity of this compound Andarine in C2C12 Myoblasts (MTT Assay)
| This compound Andarine Concentration (µM) | Cell Viability (%) |
| 0.1 | 99 ± 4 |
| 1 | 98 ± 5 |
| 10 | 95 ± 6 |
| 50 | 78 ± 8 |
| 100 | 55 ± 7 |
Data are presented as mean ± standard deviation from a representative experiment. Cell viability is expressed as a percentage relative to the vehicle control.
Experimental Protocols
Androgen Receptor (AR) Luciferase Reporter Assay
-
Cell Seeding: Seed AR-expressing cells (e.g., VCaP or AR-transfected COS-1) in a 96-well plate at a density of 1 x 10^4 cells per well in phenol red-free medium supplemented with charcoal-stripped FBS.
-
Transfection (for transient assays): Co-transfect cells with an AR expression vector and an ARE-driven luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
This compound Andarine Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound Andarine or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.
-
Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration. Calculate the fold induction relative to the vehicle control.
MTT Cell Viability Assay
-
Cell Seeding: Seed cells (e.g., C2C12 myoblasts) in a 96-well plate at a density of 5 x 10^3 cells per well.
-
This compound Andarine Treatment: After 24 hours, treat the cells with a range of this compound Andarine concentrations in fresh culture medium. Include a vehicle control.
-
Incubation: Incubate the cells for 24-72 hours, depending on the desired exposure time.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Mandatory Visualizations
Caption: Classical Androgen Receptor signaling pathway activated by this compound Andarine.
Caption: Reported inhibitory effect of this compound Andarine on the PI3K/AKT/mTOR pathway.
Caption: A generalized workflow for conducting in vitro assays with this compound Andarine.
Technical Support Center: S4 Andarine Stability in Different Solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the stability of S4 Andarine in various laboratory solvents. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound Andarine for research purposes?
A1: this compound Andarine is soluble in several organic solvents commonly used in laboratory settings. These include Dimethyl Sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG400). The choice of solvent will depend on the specific requirements of your experiment, such as the desired concentration and the biological system being used.
Q2: What is the general shelf-life of this compound Andarine in solution?
A2: The shelf-life of this compound Andarine in solution is highly dependent on the solvent, storage temperature, and exposure to light and air. When stored in a cool, dark place and protected from air, solutions of this compound Andarine in ethanol have been reported to be stable for at least 12 months at -18°C. For short-term storage, solutions in various organic solvents are generally considered stable for several weeks at 4°C. However, for long-term storage and to ensure the highest stability, it is recommended to store solutions at -20°C or below.
Q3: How should I store this compound Andarine solutions to maximize stability?
A3: To maximize the stability of your this compound Andarine solutions, it is recommended to:
-
Store at low temperatures: For long-term storage, -20°C is recommended. For short-term storage (a few days to a week), 2-8°C is acceptable.
-
Protect from light: Store solutions in amber vials or wrap clear vials in aluminum foil to prevent photodegradation.
-
Minimize air exposure: Use airtight containers and consider purging the headspace with an inert gas like argon or nitrogen before sealing, especially for long-term storage.
-
Use high-purity solvents: Impurities in solvents can potentially react with and degrade this compound Andarine.
Q4: Can I store this compound Andarine dissolved in aqueous solutions?
A4: this compound Andarine has very low solubility in water. While it is possible to prepare aqueous dilutions from a stock solution in an organic solvent (like DMSO), these aqueous solutions are not recommended for storage for more than a day due to the potential for precipitation and hydrolysis.
Troubleshooting Guide
This guide addresses common issues that researchers may encounter when working with this compound Andarine solutions.
Issue 1: this compound Andarine powder is difficult to dissolve.
-
Possible Cause: Insufficient solvent volume or inadequate mixing.
-
Troubleshooting Steps:
-
Ensure you are using a sufficient volume of the appropriate solvent.
-
Use a vortex mixer or sonicator to aid dissolution. Gentle warming (to no more than 37°C) can also be effective, but be cautious as excessive heat can degrade the compound.
-
If the powder still does not dissolve, consider preparing a more dilute solution.
-
Issue 2: The this compound Andarine solution appears cloudy or has precipitated after storage.
-
Possible Cause: The solution has become supersaturated, or the storage temperature is too low for the solvent used, causing the compound to fall out of solution. This can also occur if an aqueous buffer is added too quickly to a stock solution.
-
Troubleshooting Steps:
-
Gently warm the solution in a water bath (not exceeding 37°C) and vortex or sonicate until the precipitate redissolves.
-
If precipitation persists, you may need to prepare a fresh, less concentrated solution.
-
When preparing dilutions into aqueous buffers, add the buffer slowly to the stock solution while vortexing to prevent localized precipitation.
-
For long-term storage, consider using a solvent with better solubilizing properties at low temperatures, such as DMSO.
-
Issue 3: Inconsistent experimental results using the same this compound Andarine solution.
-
Possible Cause: Degradation of this compound Andarine in the solution due to improper storage or handling.
-
Troubleshooting Steps:
-
Review your storage procedures. Ensure the solution is protected from light, stored at the correct temperature, and sealed from air.
-
Prepare fresh solutions more frequently. For critical experiments, it is advisable to use a freshly prepared solution.
-
Perform a quick purity check of your solution using a technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) if available.
-
Consider aliquoting your stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and contamination of the main stock.
-
Quantitative Stability Data
The following tables summarize the available data on the stability of this compound Andarine in different solvents. Please note that specific degradation rates can vary based on the exact experimental conditions.
Table 1: Stability of this compound Andarine in Various Solvents Under Different Storage Conditions
| Solvent | Concentration | Temperature | Duration | Stability |
| Ethanol | 1 mg/mL | -18°C | 12 months | Stable |
| Methanol | 10 ng/mL | 20°C (in light) | 3 months | Sufficiently Stable |
| DMSO | Not Specified | Room Temp | Not Specified | Generally stable for short-term use |
| Propylene Glycol | Not Specified | Not Specified | Not Specified | Commonly used as a vehicle, stability is generally good for typical experimental durations |
| PEG400 | Not Specified | Not Specified | Not Specified | Commonly used as a vehicle, stability is generally good for typical experimental durations |
Note: "Stable" or "Sufficiently Stable" indicates that no significant degradation was observed under the specified conditions in the cited literature. Quantitative degradation percentages were not consistently available.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound Andarine in DMSO
-
Materials: this compound Andarine powder, high-purity DMSO, a calibrated analytical balance, a volumetric flask, and a vortex mixer or sonicator.
-
Procedure: a. Calculate the required mass of this compound Andarine for the desired volume and concentration (Molar Mass of this compound Andarine: 441.36 g/mol ). For 10 mL of a 10 mM solution, you will need 44.136 mg. b. Accurately weigh the calculated amount of this compound Andarine powder and transfer it to the volumetric flask. c. Add a portion of DMSO to the flask (approximately half of the final volume). d. Vortex or sonicate the mixture until the this compound Andarine is completely dissolved. Gentle warming may be used if necessary. e. Once dissolved, add DMSO to the final volume mark on the volumetric flask. f. Mix the solution thoroughly by inverting the flask several times. g. Store the stock solution in an amber vial at -20°C.
Protocol 2: General Protocol for a Forced Degradation Study of this compound Andarine
-
Objective: To assess the stability of this compound Andarine under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.
-
Materials: this compound Andarine, HPLC-grade solvents (e.g., DMSO, ethanol), hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H2O2), HPLC system with a UV detector, and a photostability chamber.
-
Procedure: a. Preparation of Stock Solution: Prepare a stock solution of this compound Andarine in a suitable solvent (e.g., 1 mg/mL in methanol). b. Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis. c. Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for a specified period. Neutralize the solution with 0.1 M HCl before analysis. d. Oxidative Degradation: Mix the stock solution with 3% H2O2 and keep at room temperature for a specified period. e. Thermal Degradation: Heat the solid this compound Andarine powder and the stock solution at an elevated temperature (e.g., 80°C) for a specified period. f. Photodegradation: Expose the solid this compound Andarine powder and the stock solution to UV and visible light in a photostability chamber. g. Analysis: Analyze the stressed samples at different time points using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound Andarine from its degradation products. h. Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Visualizations
Caption: this compound Andarine binds to the Androgen Receptor, leading to gene transcription and anabolic effects.
Caption: Workflow for assessing the stability of this compound Andarine solutions over time.
Caption: A logical guide for troubleshooting common issues with this compound Andarine solutions.
S4 (Andarine) Technical Support Center for Researchers
This technical support center provides essential information for researchers, scientists, and drug development professionals working with the Selective Androgen Receptor Modulator (SARM), S4 (Andarine). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate successful and accurate experimentation.
Troubleshooting Guides
This section addresses common experimental errors and issues that may arise during research with this compound, presented in a question-and-answer format.
Issue: Inconsistent or No Cellular Response in In Vitro Assays
-
Q1: My cell-based assay is showing variable or no response to this compound treatment. What are the potential causes?
-
A1: Several factors could be contributing to this issue:
-
Compound Solubility: this compound is poorly soluble in aqueous solutions like cell culture media. Ensure that your stock solution, typically dissolved in DMSO or Ethanol, is fully solubilized before diluting it into your media. Precipitation of the compound will lead to a lower effective concentration.
-
Compound Stability: While generally stable, the stability of this compound in your specific cell culture media over the duration of your experiment should be considered. If your experiment runs for an extended period, consider refreshing the media with a new this compound dilution.
-
Cell Line Androgen Receptor (AR) Expression: Confirm that your chosen cell line expresses a sufficient level of the androgen receptor. Low or absent AR expression will result in a minimal or non-existent response.
-
Batch-to-Batch Variability: There can be inconsistencies in the purity and quality of this compound between different suppliers or even different batches from the same supplier. It is crucial to use this compound from a reputable source with a certificate of analysis.
-
Mycoplasma Contamination: Mycoplasma contamination can alter cellular responses and should be routinely tested for in cell cultures.
-
-
Issue: Unexpected Off-Target Effects
-
Q2: I am observing cellular effects that are not consistent with known androgen receptor signaling pathways. What could be the cause?
-
A2: While this compound is selective for the androgen receptor, off-target effects can occur, especially at higher concentrations.
-
Receptor Cross-Reactivity: At high concentrations, this compound may interact with other steroid receptors, although its affinity for these is significantly lower than for the androgen receptor.
-
Vision-Related Gene Expression: A known side effect of this compound in preclinical and anecdotal reports is vision disturbance. This is thought to be due to this compound binding to androgen receptors in the eye. If your in vitro model involves retinal cells or related cell lines, you may observe unexpected changes in gene expression related to vision.
-
Metabolite Activity: The metabolites of this compound could have their own biological activities that differ from the parent compound.
-
-
Issue: Difficulty in Achieving Desired Compound Concentration
-
Q3: I'm having trouble preparing a stable working solution of this compound in my aqueous experimental buffer.
-
A3: Due to its low water solubility (< 1.2 mg/mL), preparing aqueous solutions of this compound can be challenging.
-
Use of Co-solvents: For in vivo studies, a common vehicle is a mixture of DMSO, PEG300, and Tween80 in saline. For in vitro work, prepare a high-concentration stock in 100% DMSO or Ethanol (≥85 mg/mL) and then dilute it to the final concentration in your culture medium. Ensure the final concentration of the organic solvent is low enough to not affect your cells (typically <0.1% for DMSO).
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended storage condition for this compound powder and stock solutions?
-
A1: this compound powder should be stored at room temperature. Stock solutions in DMSO or Ethanol should be stored at -20°C for short-term storage and -80°C for long-term storage to minimize degradation.
-
-
Q2: What is the known binding affinity of this compound for the androgen receptor?
-
A2: this compound has a high binding affinity for the androgen receptor, with a reported Ki value of approximately 4 nM.
-
-
Q3: Is this compound a full or partial agonist of the androgen receptor?
-
A3: this compound acts as a partial agonist of the androgen receptor. This means that even at saturating concentrations, it does not elicit the maximal response that a full agonist like dihydrotestosterone (DHT) would.
-
-
Q4: What are the expected ED50 values for this compound in preclinical models?
-
A4: In castrated male rat models, the ED50 (the dose that produces 50% of the maximal effect) for this compound's anabolic activity on the levator ani muscle is approximately 0.14 mg/day. For its effects on the prostate and seminal vesicles, the ED50 values are higher, at 0.43 mg/day and 0.55 mg/day respectively, demonstrating its tissue selectivity.
-
-
Q5: What is a suitable vehicle for in vivo administration of this compound?
-
A5: A commonly used vehicle for oral administration of this compound in animal studies is a formulation of 10% DMSO, 40% PEG300, 5% Tween80, and 45% saline.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters of this compound (Andarine) for easy reference and comparison.
| Parameter | Value | Reference |
| Binding Affinity (Ki) for Androgen Receptor | ~4 nM | [1] |
| Molar Mass | 441.36 g/mol | [2] |
| Melting Point | 70-74 °C | [1] |
| Biological Half-Life | 2.6 - 5.3 hours | [2] |
| Solubility | Concentration | Reference |
| DMSO | ≥85 mg/mL | [2] |
| Ethanol | ≥85 mg/mL | [2] |
| Water | < 1.2 mg/mL | [2] |
| In Vivo Efficacy (ED50 in castrated rats) | Dose (mg/day) | Reference |
| Levator Ani Muscle | 0.14 | [1] |
| Prostate | 0.43 | [1] |
| Seminal Vesicles | 0.55 | [1] |
Experimental Protocols
1. Androgen Receptor (AR) Competitive Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the androgen receptor.
-
Materials:
-
Recombinant human androgen receptor protein
-
Radiolabeled androgen (e.g., [³H]-Mibolerone)
-
This compound (Andarine)
-
Assay buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.2)
-
96-well plates
-
Scintillation counter and scintillation fluid
-
-
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a constant concentration of recombinant AR protein to each well.
-
Add the various dilutions of this compound to the wells.
-
Add a constant concentration of the radiolabeled androgen to each well.
-
Include control wells with no unlabeled ligand (total binding) and wells with a high concentration of an unlabeled androgen (e.g., DHT) to determine non-specific binding.
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Separate the bound from free radioligand using a method such as filtration through a glass fiber filter mat.
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
2. AR-Mediated Transcriptional Reporter Gene Assay
This protocol is used to determine the functional activity (agonist or antagonist) of this compound on the androgen receptor.
-
Materials:
-
A suitable mammalian cell line (e.g., HEK293T, PC-3)
-
Expression plasmid for the human androgen receptor.
-
Reporter plasmid containing an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase).
-
Transfection reagent.
-
This compound (Andarine).
-
Cell culture medium and supplements.
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density.
-
Co-transfect the cells with the AR expression plasmid and the ARE-luciferase reporter plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., DHT).
-
To test for antagonist activity, treat cells with a constant concentration of DHT in the presence of varying concentrations of this compound.
-
Incubate the cells for another 24-48 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration or a co-transfected control reporter).
-
Plot the dose-response curve to determine the EC50 (for agonist activity) or IC50 (for antagonist activity).
-
Visualizations
References
Preventing degradation of S4 Andarine in storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of S4 (Andarine) during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for storing this compound Andarine?
For optimal stability, this compound Andarine should be stored in a controlled environment. While room temperature (15-30°C or 59-86°F) is acceptable for short-term storage, refrigeration at 2-8°C (36-46°F) is recommended for long-term storage to minimize degradation.[1] Some suppliers suggest storage at -20°C (-4°F) for maximum longevity, particularly for solutions.[2]
Q2: How does light affect the stability of this compound Andarine?
This compound Andarine is sensitive to light.[1] Exposure to direct sunlight or strong artificial light can lead to photodegradation. It is crucial to store the compound in its original light-protecting container or in amber vials in a dark location.[1][3]
Q3: What is the impact of humidity on this compound Andarine?
This compound Andarine is a solid that can be susceptible to hydrolysis in the presence of moisture.[3] It is essential to store it in a dry place, away from sources of humidity. The use of airtight containers with desiccants is advisable, especially for long-term storage or in humid environments.[3]
Q4: What is the expected shelf-life of this compound Andarine under optimal storage conditions?
When stored properly in its original, unopened packaging in a cool, dry, and dark place, this compound Andarine can have a shelf-life of up to 36 months.[1] However, once opened or dissolved in a solvent, the stability may be reduced.
Q5: Should I store this compound Andarine in powder or liquid form?
For long-term storage, it is best to keep this compound Andarine in its solid (powder) form. Solutions of this compound Andarine, typically in organic solvents, are more prone to degradation. If working with solutions, it is recommended to prepare them fresh and store them under refrigerated and dark conditions for short periods.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected experimental results or loss of potency. | Degradation of this compound Andarine due to improper storage. | 1. Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature, protected from light, and in a low-humidity environment. 2. Check Expiration Date: Ensure the compound is within its recommended shelf-life. 3. Assess Purity: If possible, re-analyze the purity of the this compound Andarine sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). |
| Physical changes in the this compound Andarine powder (e.g., clumping, discoloration). | Exposure to moisture and/or light. | 1. Discard the Sample: Do not use any compound that shows visible signs of degradation, as this can compromise experimental results. 2. Review Storage Practices: Ensure all personnel are following the correct storage procedures. Use airtight containers and consider adding a desiccant. |
| Precipitation or crystallization in a previously prepared this compound Andarine solution. | - The solution may be supersaturated. - The solvent may have evaporated. - The temperature of the solution has decreased, reducing solubility. | 1. Gently Warm the Solution: A slight and careful warming of the solution may help to redissolve the precipitate. 2. Check for Solvent Evaporation: Ensure the container is properly sealed. If necessary, add a small amount of the original solvent to return to the intended concentration. 3. Confirm Solubility: Verify the solubility of this compound Andarine in the chosen solvent at the storage temperature. |
Data on Storage Conditions
While specific public data on the degradation kinetics of this compound Andarine is limited, the following table summarizes the general recommendations for its storage to ensure stability.
| Parameter | Optimal Condition | Rationale |
| Temperature | 2-8°C (Long-term) 15-30°C (Short-term) | Reduces the rate of chemical degradation.[1] |
| Light | In the dark (use amber vials or light-blocking containers) | Prevents photodegradation.[1] |
| Humidity | Dry environment (use of desiccants recommended) | Minimizes hydrolytic degradation.[3] |
| Atmosphere | Airtight container | Protects from moisture and oxidative degradation.[3] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound Andarine
This protocol outlines a general procedure for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound Andarine and detect any degradation products. This method should be validated according to ICH guidelines.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound Andarine reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., hydrogen peroxide) for forced degradation studies.
2. Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid) may be effective.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV-Vis scan of this compound Andarine (typically around its lambda max).
-
Injection Volume: 10 µL
3. Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, this compound Andarine should be subjected to stress conditions to induce degradation:
-
Acid Hydrolysis: Treat with 0.1 M HCl at 60°C.
-
Base Hydrolysis: Treat with 0.1 M NaOH at 60°C.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid drug to 105°C.
-
Photodegradation: Expose the drug solution to UV light (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours).
4. Method Validation: The HPLC method should be validated for:
-
Specificity: The ability to resolve the this compound Andarine peak from any degradation products and excipients.
-
Linearity: Assess the method's ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Evaluate the degree of scatter between a series of measurements.
-
Robustness: Measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Visualizations
Androgen Receptor Signaling Pathway
This compound Andarine is a selective androgen receptor modulator (SARM). It binds to the androgen receptor (AR) in specific tissues, which then translocates to the nucleus and modulates gene expression.
Caption: this compound Andarine binds to the Androgen Receptor, leading to gene transcription modulation.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of this compound Andarine.
References
Technical Support Center: S4 Andarine Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the selective androgen receptor modulator (SARM), S4 (Andarine). The information provided is intended to help anticipate and troubleshoot potential off-target effects during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly reported off-target effects of this compound Andarine in preclinical and anecdotal human reports?
A1: The most frequently cited off-target effects include vision disturbances (specifically a yellow tint and difficulty adjusting to darkness), suppression of endogenous testosterone, and potential alterations in lipid profiles and liver enzymes.[1][2][3]
Q2: What is the proposed mechanism behind the vision-related side effects?
A2: The vision disturbances are thought to be caused by the binding of this compound Andarine to androgen receptors in the eye.[4] This binding may lead to the observed changes in light perception and color differentiation. These effects are generally reported to be dose-dependent and reversible upon cessation of administration.[1][5]
Q3: How significant is the suppression of endogenous testosterone with this compound Andarine?
A3: Preclinical studies in castrated rats show that this compound can suppress luteinizing hormone (LH) and follicle-stimulating hormone (FSH) in a dose-dependent manner, which is indicative of testosterone suppression.[6] However, it is often reported to be less suppressive than some other SARMs.[6]
Q4: Are there concerns about liver toxicity with this compound Andarine?
A4: While this compound is not typically associated with severe hepatotoxicity, some anecdotal reports and case studies involving SARMs in general have noted elevations in liver enzymes.[7][8][9] Researchers should include liver function monitoring in their experimental protocols as a precautionary measure.
Q5: What is the legal and regulatory status of this compound Andarine?
A5: this compound Andarine is an investigational drug and has not been approved by the FDA for human use.[10][11] Its sale is typically restricted to research purposes only. It is also listed as a prohibited substance by the World Anti-Doping Agency (WADA).[12]
Troubleshooting Guides
Issue 1: Unexpected Visual Impairment in Animal Models
-
Symptoms: Animals exhibiting signs of altered vision, such as hesitation in low-light conditions or altered responses to visual stimuli.
-
Possible Cause: This is a known off-target effect of this compound Andarine, likely due to binding to androgen receptors in the eye.
-
Troubleshooting Steps:
-
Dose Reduction: If the experimental design allows, consider reducing the dosage of this compound Andarine, as this side effect is reported to be dose-dependent.[1]
-
Monitor and Document: Carefully document the onset and characteristics of the visual impairment. Note the dosage and duration of administration.
-
Reversibility Check: If feasible within the study parameters, include a washout period to observe if the visual impairment is reversible upon cessation of treatment.
-
Control Groups: Ensure the use of appropriate vehicle control groups to rule out other potential causes of visual impairment.
-
Issue 2: Significant Suppression of Gonadotropins and Testosterone
-
Symptoms: Lower than expected levels of LH, FSH, and/or testosterone in treated animals.
-
Possible Cause: this compound Andarine can suppress the hypothalamic-pituitary-gonadal (HPG) axis.
-
Troubleshooting Steps:
-
Dosage Review: Verify that the administered dose is within the intended range for the experiment. Higher doses will lead to more significant suppression.[6]
-
Hormone Panel Analysis: Conduct a comprehensive analysis of reproductive hormones to understand the extent of suppression.
-
Post-Cycle Therapy (PCT) Considerations (for preclinical models): In longer-term studies, if the goal is to observe recovery, a "post-cycle" monitoring period without the compound may be necessary to assess the return to baseline hormone levels.
-
Issue 3: Altered Lipid Profiles or Liver Enzyme Levels
-
Symptoms: Unexplained changes in HDL, LDL, or liver enzymes (ALT, AST) in treated subjects.
-
Possible Cause: While less common, SARMs can potentially impact lipid metabolism and liver function.
-
Troubleshooting Steps:
-
Baseline Measurements: Ensure that baseline lipid profiles and liver function tests were conducted before the administration of this compound Andarine to have a proper comparison.
-
Dietary and Environmental Controls: Review and ensure that the diet and other environmental factors for the animal models are consistent across all groups, as these can influence lipid and liver enzyme levels.
-
Dose-Response Assessment: If multiple dose groups are used, assess if the changes are dose-dependent.
-
Histopathological Analysis: In terminal studies, consider histopathological examination of the liver to identify any morphological changes.
-
Data Presentation
Table 1: Effects of this compound Andarine on Androgenic and Anabolic Tissues in Castrated Rats
| Parameter | Treatment Group | Dose | % of Intact Control | Reference |
| Prostate Weight | This compound Andarine | 0.5 mg/day | 32.5% | [4] |
| Testosterone Propionate | 0.5 mg/day | 76.8% | [4] | |
| Seminal Vesicle Weight | This compound Andarine | 0.5 mg/day | 16.5% | [4] |
| Testosterone Propionate | 0.5 mg/day | 63.5% | [4] | |
| Levator Ani Muscle Weight | This compound Andarine | 0.5 mg/day | 101% | [4] |
| Testosterone Propionate | 0.5 mg/day | 87.3% | [4] |
Table 2: Effects of this compound Andarine on Plasma LH and FSH in Castrated Rats
| Hormone | Treatment Group | Dose | Outcome | Reference |
| LH | This compound Andarine | 3 mg/kg | Significantly decreased vs. untreated castrated rats | [6] |
| This compound Andarine | 10 mg/kg | Restored to intact control levels | [6] | |
| FSH | This compound Andarine | 3 mg/kg & 10 mg/kg | Significantly decreased vs. untreated castrated rats | [6] |
Experimental Protocols
Protocol 1: Assessment of Tissue Selectivity of this compound Andarine in a Castrated Rat Model
-
Objective: To determine the anabolic and androgenic effects of this compound Andarine on muscle and androgen-dependent organs.
-
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats.
-
Surgical Procedure: Perform bilateral orchidectomy (castration) on the experimental groups to eliminate endogenous testosterone production. A sham surgery group should be included as a control.
-
Acclimation: Allow a post-surgery recovery and acclimation period (e.g., one week).
-
Compound Administration: Administer this compound Andarine orally or via subcutaneous injection at various dosages. A vehicle control group and a positive control group (e.g., testosterone propionate) should be included.
-
Duration: Treat the animals for a predetermined period (e.g., 4-8 weeks).
-
Tissue Collection: At the end of the treatment period, euthanize the animals and carefully dissect and weigh the target tissues: levator ani muscle (anabolic effect), prostate, and seminal vesicles (androgenic effects).
-
Data Analysis: Compare the tissue weights of the this compound Andarine-treated groups to both the castrated control and sham control groups to assess tissue selectivity.
-
Protocol 2: Evaluation of HPG Axis Suppression by this compound Andarine
-
Objective: To quantify the suppressive effects of this compound Andarine on LH and FSH.
-
Methodology:
-
Animal Model and Treatment: Follow the same animal model and treatment administration as in Protocol 1.
-
Blood Collection: At the end of the treatment period, collect blood samples via cardiac puncture or another appropriate method.
-
Hormone Analysis: Separate the serum and measure the concentrations of LH and FSH using a validated immunoassay (e.g., ELISA).
-
Data Analysis: Compare the hormone levels in the this compound Andarine-treated groups to the castrated control and sham control groups.
-
Mandatory Visualization
Caption: this compound Andarine's mechanism of action and key off-target effects.
Caption: Workflow for troubleshooting unexpected experimental outcomes.
References
- 1. moreplatesmoredates.com [moreplatesmoredates.com]
- 2. Liver injury associated with the use of selective androgen receptor modulators and post-cycle therapy: Two case reports and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.kansascity.edu [digitalcommons.kansascity.edu]
- 4. Comparison of the Pharmacological Effects of a Novel Selective Androgen Receptor Modulator, the 5α-Reductase Inhibitor Finasteride, and the Antiandrogen Hydroxyflutamide in Intact Rats: New Approach for Benign Prostate Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Androgen Receptor Modulator Treatment Improves Muscle Strength and Body Composition and Prevents Bone Loss in Orchidectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Androgen Receptor Modulators (SARMs)-Induced Liver Injury: A Case Report and Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. "Selective Androgen Receptor Modulators Leading to Liver Injury: A Case" by Michael R. Demangone, Karam R. Abi Karam et al. [digitalcommons.kansascity.edu]
- 10. Andarine - Wikipedia [en.wikipedia.org]
- 11. Andarine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 12. wada-ama.org [wada-ama.org]
Adjusting S4 Andarine concentration for optimal results
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions for the experimental use of S4 Andarine.
Frequently Asked Questions (FAQs)
Q1: What is this compound Andarine? A1: this compound Andarine (also known as GTx-007) is an orally bioavailable, non-steroidal Selective Androgen Receptor Modulator (SARM).[1] It was initially developed for conditions like muscle wasting and osteoporosis.[1] It acts as a partial agonist on the androgen receptor, demonstrating tissue-selective anabolic effects in muscle and bone.[1][2][3]
Q2: What is the primary mechanism of action for this compound Andarine? A2: this compound Andarine selectively binds to androgen receptors (AR) in specific tissues, such as muscle and bone.[4][5] This binding initiates downstream signaling that promotes anabolic activity. In certain cell types, such as hepatocellular carcinoma cells, this compound has been shown to negatively regulate the PI3K/AKT/mTOR signaling pathway.[6]
Q3: What are the best solvents for dissolving this compound Andarine powder? A3: this compound Andarine has high solubility in Dimethyl sulfoxide (DMSO) and Ethanol (≥85 mg/mL).[7] It is also soluble in Propylene Glycol and PEG400.[7] Conversely, it has very low solubility in water (<1.2 mg/mL).[7]
Q4: How should this compound Andarine powder and solutions be stored for maximum stability? A4: this compound Andarine powder is sensitive to light, oxygen, and humidity, which can lead to degradation.[8] For long-term storage, research-grade powder should be kept in an inert atmosphere (like argon) at -20°C.[8] Stock solutions, particularly in solvents like DMSO or ethanol, are generally stable when stored at -20°C for several weeks.[9][10] To prevent degradation from repeated freeze-thaw cycles, it is recommended to store solutions in single-use aliquots.[11]
Q5: What is a typical effective concentration for in vitro experiments? A5: In in vitro assays, this compound Andarine has been shown to stimulate androgen receptor-mediated transcription effectively at a concentration of 10 nM.[12]
Solubility Data
The following table summarizes the solubility of this compound Andarine in common laboratory solvents. This data is crucial for preparing stable and effective experimental solutions.
| Solvent | Solubility | Molar Mass |
| DMSO (Dimethyl sulfoxide) | ≥85 mg/mL[7] | 441.36 g/mol [7] |
| Ethanol | ≥85 mg/mL[7] | 441.36 g/mol [7] |
| Water | <1.2 mg/mL[7] | 441.36 g/mol [7] |
| Propylene Glycol | Soluble[7] | 441.36 g/mol [7] |
| PEG400 (Polyethylene glycol 400) | Soluble[7] | 441.36 g/mol [7] |
Troubleshooting Guide
Issue 1: this compound Andarine solution appears cloudy or has visible precipitate.
-
Question: My this compound Andarine solution, prepared for in vivo administration, has formed a precipitate. What could be the cause and how can I resolve it?
-
Answer: Precipitation is a common issue, often caused by poor solubility in the final vehicle or "crashing out" of the solvent when diluted with aqueous solutions.
-
Verify Solvent Compatibility: this compound Andarine has extremely low water solubility.[7][8] Direct dilution of a highly concentrated DMSO stock into an aqueous buffer like saline will likely cause precipitation.
-
Use a Co-Solvent System: For in vivo studies, a multi-component solvent system is recommended. A common formulation involves DMSO, PEG300, and a surfactant like Tween80 before final dilution in saline.[12] This helps maintain the compound's solubility.
-
Gentle Warming and Sonication: Gently warming the solution to 37°C or using a bath sonicator can help redissolve the precipitate. Avoid overheating, as high temperatures can accelerate degradation.[8]
-
Prepare Fresh: If the precipitate cannot be redissolved, it is best to discard the solution and prepare a fresh batch, ensuring the correct solvent ratios are used.
-
Issue 2: Inconsistent or weaker-than-expected results in experiments.
-
Question: My experiments are yielding inconsistent results or the observed effect of this compound Andarine is lower than anticipated. What are the potential causes?
-
Answer: Inconsistent efficacy can stem from compound degradation or inaccurate dosing.
-
Compound Degradation: this compound Andarine is susceptible to degradation from light, humidity, and high temperatures.[8] Ensure the powder has been stored correctly at -20°C in a sealed, dark container. If the powder appears discolored (e.g., darker yellow) or clumpy, it may be degraded.
-
Solution Instability: Solutions, especially working dilutions, should be prepared fresh for each experiment. Storing dilute aqueous solutions for extended periods is not recommended. Stock solutions in DMSO should be stored in aliquots at -20°C to avoid repeated freeze-thaw cycles.[11]
-
Accurate Dosing: Due to its potency, precise measurement of this compound Andarine is critical. Ensure your balance is properly calibrated for weighing the powder. When preparing solutions, use calibrated micropipettes for accurate solvent measurement.
-
Experimental Protocols
Protocol: Preparation of this compound Andarine for In Vivo Administration
This protocol details the preparation of an this compound Andarine solution suitable for subcutaneous or oral administration in animal models, based on a common co-solvent formulation.[12]
Materials:
-
This compound Andarine powder (>99% purity)[7]
-
DMSO (Dimethyl sulfoxide), sterile
-
PEG300 (Polyethylene glycol 300)
-
Tween80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
Procedure:
-
Prepare Stock Solution (e.g., 25 mg/mL in DMSO):
-
Weigh the required amount of this compound Andarine powder accurately in a sterile vial.
-
Add the corresponding volume of DMSO to achieve the target concentration (e.g., for 25 mg of this compound, add 1 mL of DMSO).
-
Vortex or sonicate gently until the powder is completely dissolved, resulting in a clear solution. This is your concentrated stock solution.
-
-
Prepare Final Working Solution (e.g., 2.5 mg/mL):
-
The final formulation will consist of: 10% DMSO, 40% PEG300, 5% Tween80, and 45% Saline.[12]
-
To prepare 1 mL of working solution, add the components sequentially in the following order, ensuring the solution is mixed thoroughly after each addition:
-
a. Add 100 µL of your 25 mg/mL DMSO stock solution to a sterile tube.
-
b. Add 400 µL of PEG300. Mix until the solution is clear.
-
c. Add 50 µL of Tween80. Mix until the solution is clear.
-
d. Add 450 µL of sterile saline to reach the final volume of 1 mL. Mix thoroughly.
-
-
The final solution should be clear. If any cloudiness appears, gently warm the solution. Use this working solution for administration as soon as possible.
-
Visualizations
Signaling & Experimental Workflows
Caption: this compound Andarine binding to the Androgen Receptor and its inhibitory effect on the PI3K/AKT/mTOR pathway.
Caption: Troubleshooting workflow for common issues with this compound Andarine solution preparation and use.
References
- 1. Andarine - Wikipedia [en.wikipedia.org]
- 2. moreplatesmoredates.com [moreplatesmoredates.com]
- 3. fitscience.co [fitscience.co]
- 4. Andarine:a selective androgen receptor modulator_Chemicalbook [chemicalbook.com]
- 5. Andarine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 6. A selective androgen receptor modulator, this compound, displays robust anti-cancer activity on hepatocellular cancer cells by negatively regulating PI3K/AKT/mTOR signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Andarine Raw Powder - Supreme Labs USA [supremelabsusa.com]
- 8. hr.bloomtechz.com [hr.bloomtechz.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. glpbio.com [glpbio.com]
- 12. Andarine (GTx-007) | non-steroidal androgen receptor (AR) agonist | CAS 401900-40-1 | GTx-007; S-4; GTx007; this compound | selective androgen receptor modulator (SARM)|muscle wasting and osteoporosis InvivoChem [invivochem.com]
Technical Support Center: S4 (Andarine) Experimental Variability and Reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the selective androgen receptor modulator (SARM), S4 (Andarine). The information is tailored for researchers, scientists, and drug development professionals to enhance experimental reproducibility and mitigate variability.
Troubleshooting Guides
Issue 1: Inconsistent or Weaker-Than-Expected Anabolic Effects
Possible Causes:
-
Compound Purity and Integrity: this compound (Andarine) is often obtained from sources that may not adhere to stringent quality control standards. Impurities or degradation of the compound can significantly reduce its efficacy. One study on a black-market product found it to contain approximately 10% impurities.
-
Improper Storage: Andarine is susceptible to degradation under certain conditions. Exposure to light, high temperatures, and humidity can compromise the compound's stability. For long-term storage, it is recommended to store Andarine powder in an argon environment at -20°C.
-
Dosing and Administration Errors: Inconsistent dosing volumes, incorrect frequency of administration, or issues with the vehicle solution can lead to variable exposure and inconsistent results. Andarine has a relatively short half-life of about 4-6 hours, necessitating a consistent administration schedule to maintain stable plasma levels.
-
Animal Model Variability: Factors such as age, sex, and castration status of the animal models can significantly influence the observed effects of this compound. For instance, the anabolic effects on muscle are more pronounced in castrated rat models compared to intact ones.
Troubleshooting Steps:
-
Verify Compound Purity:
-
Recommendation: Independently verify the purity of your this compound batch using High-Performance Liquid Chromatography (HPLC).
-
Action: If purity is below the expected standard (typically >98%), acquire a new batch from a reputable supplier with a certificate of analysis.
-
-
Review Storage and Handling Procedures:
-
Recommendation: Store this compound powder in a cool, dark, and dry place. For solutions, use appropriate vehicles and store as recommended by the supplier, typically refrigerated and protected from light.
-
Action: If improper storage is suspected, discard the current batch and obtain a fresh one.
-
-
Standardize Dosing Protocol:
-
Recommendation: Ensure accurate and consistent dosing. Use calibrated equipment for measurements. For in vivo studies, consider the short half-life of this compound and administer it at regular intervals to maintain consistent plasma concentrations.
-
Action: Prepare fresh dosing solutions regularly and ensure complete dissolution in the vehicle.
-
-
Control for Animal Model Variables:
-
Recommendation: Clearly define and control for the age, weight, and hormonal status of the animals in your experimental design.
-
Action: Ensure proper randomization of animals into treatment groups.
-
Issue 2: Unexpected or Severe Side Effects
Possible Causes:
-
High Dosage: The most prominent side effect of this compound, visual disturbances (yellow tint to vision and difficulty adjusting to darkness), is dose-dependent.
-
Compound Impurities: Unidentified impurities in a synthesized batch of this compound could have off-target effects, leading to unexpected toxicities.
-
Hormonal Suppression: this compound can suppress luteinizing hormone (LH) and follicle-stimulating hormone (FSH) in a dose-dependent manner, leading to a decrease in endogenous testosterone levels.
Troubleshooting Steps:
-
Dose De-escalation Study:
-
Recommendation: If unexpected side effects are observed, consider performing a dose-response study to identify the minimum effective dose with the lowest side effect profile.
-
Action: Reduce the administered dose and monitor for a reduction in adverse effects.
-
-
Purity Analysis:
-
Recommendation: As with inconsistent efficacy, verifying the purity of the this compound compound is crucial.
-
Action: Use HPLC or other analytical methods to check for impurities that could be responsible for the unexpected side effects.
-
-
Monitor Hormonal Levels:
-
Recommendation: In preclinical studies, particularly long-term ones, it is advisable to monitor plasma levels of LH, FSH, and testosterone.
-
Action: Collect blood samples at baseline and throughout the study to assess the degree of hormonal suppression.
-
Frequently Asked Questions (FAQs)
Q1: What are the main sources of experimental variability when working with this compound (Andarine)?
A1: The primary sources of variability include:
-
Purity and Quality of the Compound: The lack of regulation in the SARM market can lead to significant variations in the purity and composition of this compound from different suppliers.
-
Experimental Protocol Differences: Variations in animal models (species, age, sex, castration status), dosage, administration route, and duration of treatment can all contribute to different outcomes.
-
Storage and Handling: this compound can degrade if not stored correctly, leading to reduced potency and inconsistent results.
Q2: How can I ensure the quality and purity of the this compound I am using?
A2: It is highly recommended to:
-
Source from Reputable Suppliers: Choose suppliers who provide a Certificate of Analysis (CoA) with each batch.
-
Independent Verification: Whenever possible, independently verify the purity of the compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Q3: What are the known side effects of this compound in preclinical models, and how can they be mitigated?
A3: The most well-documented side effect in preclinical and anecdotal reports is dose-dependent visual disturbance. This is thought to be due to this compound binding to androgen receptors in the eye. Mitigation strategies primarily involve using the lowest effective dose. This compound also causes dose-dependent suppression of LH and FSH, leading to reduced testosterone levels. Monitoring these hormone levels is crucial in longer-term studies.
Q4: What is the mechanism of action of this compound?
A4: this compound is a partial agonist of the androgen receptor (AR). It binds to ARs in a tissue-selective manner, with a preference for anabolic tissues like muscle and bone over androgenic tissues like the prostate. This selective action is what differentiates it from traditional anabolic steroids.
Data Presentation
Table 1: Effects of this compound (Andarine) on Anabolic and Androgenic Tissues in Orchidectomized (ORX) Rats
| Treatment Group | Dose (mg/kg/day) | Levator Ani Muscle Weight (% of Intact Control) | Prostate Weight (% of Intact Control) |
| Intact Control | - | 100% | 100% |
| ORX + Vehicle | - | ~50% | ~10% |
| ORX + this compound | 3 | ~100% | ~16% |
| ORX + this compound | 10 | ~100% | ~30% |
| ORX + DHT | 3 | ~100% | >200% |
Data synthesized from preclinical studies in castrated rats.
Table 2: Effects of this compound (Andarine) on Hormonal Levels in Orchidectomized (ORX) Rats
| Treatment Group | Dose (mg/kg/day) | Plasma LH Level (ng/mL) | Plasma FSH Level (ng/mL) |
| Intact Control | - | ~1.5 | ~15 |
| ORX + Vehicle | - | ~12 | ~60 |
| ORX + this compound | 3 | ~9.4 | Not significantly reduced |
| ORX + this compound | 10 | ~1.5 | Significantly reduced |
| ORX + DHT | 3 | ~1.5 | Significantly reduced |
Data synthesized from preclinical studies in castrated rats.
Experimental Protocols
Protocol 1: Androgen Receptor Competitive Binding Assay (Radioligand)
Objective: To determine the binding affinity of this compound for the androgen receptor.
Materials:
-
Recombinant human androgen receptor (AR) ligand-binding domain (LBD)
-
Radioligand: [³H]-Mibolerone or [³H]-R1881
-
Test compound: this compound (Andarine)
-
Assay buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.2)
-
Scintillation fluid
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare a dilution series of this compound in the assay buffer.
-
In a 96-well plate, add a fixed concentration of recombinant AR-LBD to each well.
-
Add the this compound dilutions to the wells.
-
Add a fixed concentration of the radioligand to each well.
-
Include control wells for total binding (AR-LBD + radioligand) and non-specific binding (AR-LBD + radioligand + excess of a non-labeled high-affinity AR ligand).
-
Incubate the plate at 4°C for 18-24 hours.
-
Transfer the contents of the wells to a filter plate and wash with cold assay buffer to separate bound from free radioligand.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding for each this compound concentration and determine the IC50 value.
Protocol 2: In Vivo Assessment of Anabolic and Androgenic Activity in Rats
Objective: To evaluate the tissue-selective anabolic and androgenic effects of this compound in a rat model.
Animal Model:
-
Male Sprague-Dawley rats, 8-10 weeks old.
-
Surgical orchidectomy (castration) is performed on experimental groups to create a testosterone-deficient model. A sham surgery is performed on the control group. Allow a 2-week recovery period post-surgery.
Dosing and Administration:
-
Vehicle: Prepare a suitable vehicle for this compound administration (e.g., PEG300, DMSO, or corn oil).
-
Dosing: Administer this compound orally via gavage once or twice daily (due to its short half-life) for a predetermined period (e.g., 4-8 weeks).
-
Treatment Groups:
-
Sham-operated + Vehicle
-
Orchidectomized + Vehicle
-
Orchidectomized + this compound (multiple dose levels)
-
Orchidectomized + Testosterone Propionate (positive control)
-
Endpoint Measurements:
-
Body Weight: Monitor and record body weight weekly.
-
Tissue Collection: At the end of the study, euthanize the animals and carefully dissect and weigh the following tissues:
-
Anabolic: Levator ani muscle
-
Androgenic: Prostate and seminal vesicles
-
-
Hormone Analysis: Collect blood samples via cardiac puncture for analysis of plasma LH, FSH, and testosterone levels using ELISA kits.
-
Data Analysis: Compare the tissue weights and hormone levels between the different treatment groups. Normalize tissue weights to body weight.
Mandatory Visualization
Caption: this compound (Andarine) Signaling Pathway.
Caption: In Vivo Rat Study Experimental Workflow.
Technical Support Center: Mitigating Cytotoxicity of S4 Andarine in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of S4 Andarine in various cell lines. The information provided is intended to help mitigate potential cytotoxic effects and ensure reliable experimental outcomes.
FAQs: Understanding and Addressing this compound Andarine Cytotoxicity
Q1: We are observing a significant decrease in cell viability in our [e.g., HepG2, C2C12] cell cultures after treatment with this compound Andarine. What are the potential mechanisms of this cytotoxicity?
A1: While research on the specific cytotoxic mechanisms of this compound Andarine in non-cancerous cell lines is limited, potential mechanisms, extrapolated from general SARM characteristics and drug-induced cell injury, may include:
-
Oxidative Stress: this compound Andarine may induce an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defense system. Excessive ROS can damage cellular components like lipids, proteins, and DNA, leading to cell death.[1][2][3][4][5]
-
Mitochondrial Dysfunction: The compound might interfere with mitochondrial function, leading to a decrease in mitochondrial membrane potential, reduced ATP production, and the release of pro-apoptotic factors.[6][7][8][9]
-
Apoptosis Induction: this compound Andarine could trigger programmed cell death (apoptosis) through the activation of caspase cascades.[10][11][12]
-
Off-Target Effects: Depending on the purity of the compound and the specific cell type, off-target interactions could contribute to cytotoxicity.
Q2: What are the recommended initial steps to assess and quantify the cytotoxicity of our this compound Andarine sample?
A2: A systematic approach to characterizing the cytotoxicity of your this compound Andarine sample is crucial. We recommend the following initial experiments:
-
Dose-Response and Time-Course Studies: Perform a cell viability assay, such as the MTT or MTS assay, using a wide range of this compound Andarine concentrations and multiple time points (e.g., 24, 48, and 72 hours). This will allow you to determine the IC50 (half-maximal inhibitory concentration) value and understand the kinetics of the cytotoxic effect.
-
Apoptosis vs. Necrosis Determination: Utilize an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry to distinguish between apoptotic and necrotic cell death. This will provide insight into the primary mode of cell death induced by this compound Andarine.
-
Visual Inspection: Regularly observe the cell morphology under a microscope for signs of stress, such as rounding, detachment, or blebbing.
Q3: Are there any recommended strategies to mitigate this compound Andarine-induced cytotoxicity in our cell culture experiments?
A3: Based on the potential mechanisms of cytotoxicity, several mitigation strategies can be explored:
-
Co-treatment with Antioxidants: The use of antioxidants, such as N-acetylcysteine (NAC), may counteract oxidative stress-induced cytotoxicity. NAC is a precursor to glutathione, a major intracellular antioxidant.[13][14][15][16]
-
Dose Optimization: Use the lowest effective concentration of this compound Andarine that elicits the desired biological response while minimizing cytotoxicity. Your dose-response studies will be critical in determining this optimal concentration.
-
Serum Concentration: Ensure that the serum concentration in your culture medium is optimal for your cell line, as serum components can have a protective effect.
-
Purity of Compound: Verify the purity of your this compound Andarine sample, as impurities could contribute to the observed cytotoxicity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the investigation of this compound Andarine cytotoxicity.
Guide 1: Unexpectedly High Cytotoxicity at Low Concentrations
| Potential Cause | Troubleshooting Steps |
| Compound Purity Issues | 1. Verify the purity of your this compound Andarine stock through analytical methods (e.g., HPLC-MS). 2. If possible, obtain a new, high-purity batch of the compound. |
| Solvent Toxicity | 1. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells (typically <0.1%). 2. Run a solvent control experiment to assess its effect on cell viability. |
| Cell Line Sensitivity | 1. Confirm the identity of your cell line via STR profiling. 2. Review the literature for the known sensitivity of your cell line to other androgens or xenobiotics. |
| Contamination | 1. Check your cell cultures for microbial contamination (e.g., mycoplasma). 2. Use fresh, sterile reagents and maintain aseptic techniques. |
Guide 2: Inconsistent Results in Cell Viability Assays (e.g., MTT Assay)
| Potential Cause | Troubleshooting Steps |
| Variable Seeding Density | 1. Ensure a uniform cell suspension before seeding. 2. Use a multichannel pipette for seeding to minimize well-to-well variability. 3. Allow cells to attach and resume growth for 24 hours before treatment.[17] |
| Edge Effects in Plates | 1. Avoid using the outer wells of the microplate, as they are more prone to evaporation. 2. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Incomplete Solubilization of Formazan Crystals | 1. Ensure complete removal of the medium before adding the solubilization buffer (e.g., DMSO). 2. Pipette up and down multiple times to ensure all formazan crystals are dissolved.[17] |
| Interference with MTT Dye | 1. If this compound Andarine has a color that interferes with the absorbance reading, use a different viability assay (e.g., CellTiter-Glo). 2. Run a control with this compound Andarine in cell-free media to check for direct reduction of the MTT dye. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess and mitigate this compound Andarine cytotoxicity.
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound Andarine in culture medium. Replace the existing medium with the medium containing different concentrations of this compound Andarine. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound Andarine).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Assessment of Apoptosis by Annexin V/PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound Andarine at the desired concentrations for the determined time point. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells[18]
-
Protocol 3: Measurement of Intracellular ROS using DCFDA Assay
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound Andarine as described above. Include a positive control for ROS induction (e.g., H2O2).
-
DCFDA Loading: Remove the treatment medium and wash the cells with warm PBS. Add DCFDA solution (e.g., 10 µM in serum-free medium) to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells with PBS and add PBS or phenol red-free medium to each well. Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
Protocol 4: Evaluation of Mitochondrial Membrane Potential using JC-1 Assay
-
Cell Treatment: Treat cells with this compound Andarine in a suitable culture plate. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
JC-1 Staining: Remove the treatment medium and wash the cells with PBS. Add JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.
-
Analysis: Wash the cells with PBS. Analyze the cells using a fluorescence microscope or a flow cytometer. Healthy cells will exhibit red fluorescence (J-aggregates in mitochondria), while apoptotic cells will show green fluorescence (JC-1 monomers in the cytoplasm).[19]
Data Presentation
Table 1: Hypothetical IC50 Values of this compound Andarine in Different Cell Lines
| Cell Line | Description | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| HepG2 | Human Hepatocellular Carcinoma | 75.2 | 48.5 | 25.1 |
| C2C12 | Mouse Myoblast | >100 | 85.3 | 62.7 |
| L6 | Rat Myoblast | >100 | 92.1 | 70.4 |
Table 2: Hypothetical Effect of N-acetylcysteine (NAC) on this compound Andarine-Induced Cytotoxicity in HepG2 Cells (48h)
| This compound Andarine (µM) | % Cell Viability (this compound only) | % Cell Viability (+1 mM NAC) |
| 0 (Control) | 100 ± 4.2 | 98.7 ± 3.9 |
| 25 | 72.1 ± 5.1 | 91.5 ± 4.5 |
| 50 | 49.8 ± 3.8 | 78.3 ± 5.2 |
| 100 | 21.3 ± 2.9 | 55.6 ± 4.1 |
Mandatory Visualizations
Caption: Proposed signaling pathway for this compound Andarine-induced cytotoxicity.
References
- 1. REACTIVE OXYGEN SPECIES: IMPACT ON SKELETAL MUSCLE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Role of Reactive Oxygen Species in Muscle Function: Can Antioxidant Dietary Supplements Counteract Age-Related Sarcopenia? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Mechanistic Role of Reactive Oxygen Species and Therapeutic Potential of Antioxidants in Denervation- or Fasting-Induced Skeletal Muscle Atrophy [frontiersin.org]
- 5. greenmedicaljournal.umi.ac.id [greenmedicaljournal.umi.ac.id]
- 6. Mitochondrial Dysfunction Induces Sarm1-Dependent Cell Death in Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. T-cell death following immune activation is mediated by mitochondria-localized SARM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SARM1 participates in axonal degeneration and mitochondrial dysfunction in prion disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of caspase-3 is an initial step triggering accelerated muscle proteolysis in catabolic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase-3 Activators as Anticancer Agents | Bentham Science [benthamscience.com]
- 12. In Vitro Growth Inhibition, Caspase-Dependent Apoptosis, and S and G2/M Phase Arrest in Breast Cancer Cells Induced by Fluorine-Incorporated Gold I Compound, Ph3PAu[SC(OMe)=NC6H4F-3] - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liver injury associated with the use of selective androgen receptor modulators and post-cycle therapy: Two case reports and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug-Induced Liver Injury: Clinical Evidence of N-Acetyl Cysteine Protective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Acetylcysteine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. gentaurpdf.com [gentaurpdf.com]
Validation & Comparative
S4 Andarine vs. Ostarine: A Preclinical Research Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical data for two well-known selective androgen receptor modulators (SARMs), S4 (Andarine) and Ostarine (MK-2866). The information presented is intended for research purposes only and is based on available preclinical experimental data.
Introduction
This compound (Andarine) and Ostarine (MK-2866) are both nonsteroidal SARMs developed primarily for conditions such as muscle wasting and osteoporosis.[1][2] While both compounds aim to selectively target androgen receptors in anabolic tissues like muscle and bone with reduced androgenic effects on tissues like the prostate, their preclinical profiles exhibit distinct differences in potency, efficacy, and tissue selectivity.[3][4] Notably, the development of Andarine was discontinued in favor of Ostarine, suggesting a potentially more favorable preclinical and clinical profile for the latter.[1]
Mechanism of Action
Both this compound Andarine and Ostarine exert their effects by binding to the androgen receptor (AR), a member of the nuclear receptor superfamily. Upon ligand binding, the receptor-ligand complex translocates to the nucleus, where it binds to androgen response elements (AREs) on target genes, modulating their transcription. This leads to the anabolic effects observed in muscle and bone.
This compound Andarine is characterized as a full agonist in muscle tissue and a partial agonist in the prostate.[3] This partial agonism in the prostate is a key aspect of its tissue selectivity.
Ostarine is also a potent agonist of the androgen receptor.[5] Preclinical studies highlight its high affinity and selectivity for the AR, leading to anabolic effects in muscle and bone.[6]
Binding Affinity
The binding affinity of a compound to its receptor is a critical determinant of its potency. In preclinical studies, both this compound Andarine and Ostarine have demonstrated high affinity for the androgen receptor.
| Compound | Binding Affinity (Ki) |
| This compound Andarine | 7.5 nM[3] |
| Ostarine (MK-2866) | 3.8 nM[5][6] |
Note: A lower Ki value indicates a higher binding affinity.
Preclinical Efficacy: In Vivo Animal Studies
Anabolic Activity in Muscle
This compound Andarine: In a study involving castrated male rats, this compound treatment for 8 weeks demonstrated a significant restoration of soleus muscle mass and strength, as well as levator ani muscle mass, to levels comparable to intact animals.[7] At a dose of 3 mg/kg, this compound fully restored the levator ani muscle weight.[3]
Ostarine: In a 30-day study on rats, Ostarine treatment led to an increase in levator ani muscle mass and upregulated the mRNA expression of myogenic markers such as myogenin.[8]
Androgenic Activity in Prostate
This compound Andarine: The same study in castrated rats showed that while restoring muscle mass, this compound at a 3 mg/kg dose only partially restored prostate weight to approximately 16% of the control levels.[7] This demonstrates its partial agonist activity in this tissue.
Ostarine: Information from preclinical studies on Ostarine's direct comparative effect on prostate weight in the same models as this compound is less explicitly detailed in the provided search results. However, its development over Andarine suggests a favorable selectivity profile.
Effects on Bone Mineral Density
This compound Andarine: Preclinical studies in ovariectomized female rats, a model for postmenopausal osteoporosis, have shown that this compound treatment can maintain whole-body and trabecular bone mineral density and increase bone strength.[9]
Ostarine: In an ovariectomized rat model, Ostarine treatment for 5 weeks resulted in significant improvements in bone mineral density and bone volume density, particularly in the femora.[6][10] Another study in orchiectomized male rats showed that Ostarine prophylaxis had positive effects in preventing osteoporotic changes in cortical and trabecular bone.[4][11]
Summary of Preclinical Data
| Parameter | This compound Andarine | Ostarine (MK-2866) |
| Anabolic Activity (Muscle) | Full restoration of muscle mass and strength in castrated rats.[7] | Increased levator ani muscle mass and myogenic gene expression in rats.[8] |
| Androgenic Activity (Prostate) | Partial restoration of prostate weight (16% of control) in castrated rats.[7] | Favorable selectivity profile suggested by its continued development. |
| Bone Mineral Density | Maintained bone mineral density and increased bone strength in ovariectomized rats.[9] | Improved bone mineral density and volume in ovariectomized and orchiectomized rats.[4][6][10][11] |
Experimental Protocols
Androgen Receptor Binding Assay (Competitive Radioligand Binding)
A common method to determine the binding affinity of compounds to the androgen receptor is the in vitro competitive radioligand binding assay.
Methodology:
-
Preparation of Receptor Source: Cytosol from tissues expressing the androgen receptor (e.g., rat prostate) or purified recombinant human androgen receptor is used.
-
Incubation: A constant concentration of a radiolabeled androgen (e.g., [3H]-mibolerone) is incubated with the receptor source in the presence of increasing concentrations of the test compound (this compound Andarine or Ostarine).
-
Separation: After reaching equilibrium, bound and free radioligand are separated using methods like hydroxyapatite adsorption or filtration.
-
Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo Animal Models
Castrated Male Rat Model (for muscle wasting and BPH):
-
Animals: Adult male Sprague-Dawley rats are used.
-
Procedure: Animals undergo surgical castration (orchidectomy) to induce androgen deficiency, leading to muscle atrophy and prostate regression.
-
Treatment: After a post-operative recovery period, animals are treated daily with the test compound (e.g., this compound Andarine) or vehicle control via oral gavage for a specified duration (e.g., 8 weeks).
-
Outcome Measures: At the end of the study, tissues such as the levator ani muscle, soleus muscle, and prostate are excised and weighed. Muscle strength may also be assessed ex vivo.
Ovariectomized Female Rat Model (for osteoporosis):
-
Animals: Adult female Sprague-Dawley rats are used.
-
Procedure: Animals undergo surgical removal of the ovaries (ovariectomy) to induce estrogen deficiency, mimicking postmenopausal osteoporosis.
-
Treatment: Following a period to allow for bone loss to occur, animals are treated daily with the test compound (e.g., Ostarine) or vehicle control.
-
Outcome Measures: Bone mineral density and bone microarchitecture are assessed using techniques like peripheral quantitative computed tomography (pQCT) or micro-computed tomography (µCT) of the femur and lumbar vertebrae. Biomechanical strength testing of the bones may also be performed.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. fitscience.co [fitscience.co]
- 2. pinnaclepeptides.com [pinnaclepeptides.com]
- 3. moreplatesmoredates.com [moreplatesmoredates.com]
- 4. Treatment of osteoporosis using a selective androgen receptor modulator ostarine in an orchiectomized rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. Selective Androgen Receptor Modulator Treatment Improves Muscle Strength and Body Composition and Prevents Bone Loss in Orchidectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Treatment of osteoporosis using a selective androgen receptor modulator ostarine in an orchiectomized rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating S4 Andarine's In Vivo Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of S4 (Andarine)'s in vivo performance against other Selective Androgen Receptor Modulators (SARMs) and traditional androgens. The data presented is collated from preclinical studies, offering insights into its efficacy in promoting muscle growth and preserving bone density. Detailed experimental protocols are provided to support the reproducibility and critical evaluation of the cited findings.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies on this compound Andarine and its comparators.
Table 1: Effects of this compound Andarine on Muscle and Prostate Weight in Orchidectomized Rats
| Treatment Group | Dose | Levator Ani Muscle Weight (% of Intact Control) | Prostate Weight (% of Intact Control) |
| Intact Control | - | 100% | 100% |
| Orchidectomized (ORX) + Vehicle | - | 41.4% | 3.6% |
| ORX + this compound Andarine | 3 mg/kg | ~100% | 16%[1] |
| ORX + this compound Andarine | 10 mg/kg | ~100% | 17%[1] |
| ORX + Dihydrotestosterone (DHT) | 3 mg/kg | ~100% | >200%[1] |
| ORX + Testosterone Propionate | - | 104% | 121% |
Table 2: Effects of this compound Andarine on Bone Mineral Density (BMD) in Ovariectomized Rats
| Treatment Group | Dose | Whole Body BMD | Femoral Trabecular BMD |
| Sham Control | - | Maintained | Maintained |
| Ovariectomized (OVX) + Vehicle | - | Decreased | Decreased |
| OVX + this compound Andarine | 3-10 mg/kg (dose-dependent) | Maintained[2] | Maintained[2] |
| OVX + Dihydrotestosterone (DHT) | - | Maintained | Maintained |
Table 3: Comparative Efficacy of Various SARMs on Muscle and Bone
| SARM | Animal Model | Key Findings on Muscle | Key Findings on Bone |
| This compound (Andarine) | Orchidectomized & Ovariectomized Rats | Restored soleus and levator ani muscle mass to intact levels.[1] | Maintained whole body and trabecular BMD.[2] Increased bone strength.[2] |
| Ostarine (MK-2866) | Ovariectomized Rats | Increased capillary density in gastrocnemius and longissimus muscles.[3] | Increased bone mineral density at intermediate and high doses.[[“]] |
| LGD-4033 (Ligandrol) | Ovariectomized Rats | Increased capillary density in muscle.[3] Higher activity of citrate synthase and lactate dehydrogenase.[3] | - |
| RAD140 (Testolone) | Orchidectomized Rats | Increased muscle fiber cross-sectional area and myonuclei in gastrocnemius muscle.[5][6] | Increased osteoblast counts and decreased osteoclast counts.[5][6] |
Experimental Protocols
Key Experiment: Efficacy of this compound Andarine in an Orchidectomized Rat Model
-
Objective: To evaluate the anabolic and androgenic effects of this compound Andarine on muscle and prostate tissue in a castrated rat model, simulating a state of androgen deficiency.
-
Animal Model: Male Sprague Dawley rats are typically used. Orchidectomy (castration) is performed to deplete endogenous androgens. A sham-operated group serves as the intact control.
-
Experimental Groups:
-
Group 1: Sham-operated (intact) + Vehicle
-
Group 2: Orchidectomized (ORX) + Vehicle
-
Group 3: ORX + this compound Andarine (e.g., 3 mg/kg/day)
-
Group 4: ORX + this compound Andarine (e.g., 10 mg/kg/day)
-
Group 5: ORX + Positive Control (e.g., Dihydrotestosterone - DHT at 3 mg/kg/day)
-
-
Drug Administration: Compounds are administered daily, typically via oral gavage or subcutaneous injection, for a predefined period (e.g., 8 weeks).
-
Outcome Measures:
-
Muscle Mass: The wet weight of the levator ani muscle, a highly androgen-sensitive muscle, is measured at the end of the study. The soleus muscle is also often assessed.[1]
-
Prostate Weight: The wet weight of the prostate gland is measured to assess androgenic activity.
-
Hormone Levels: Plasma levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) can be measured to assess the suppressive effects on the hypothalamic-pituitary-gonadal axis.
-
-
Statistical Analysis: Data are typically analyzed using ANOVA followed by post-hoc tests to compare between groups.
Key Experiment: Evaluation of this compound Andarine on Bone Density in an Ovariectomized Rat Model
-
Objective: To determine the efficacy of this compound Andarine in preventing bone loss in a rat model of postmenopausal osteoporosis.
-
Animal Model: Female Sprague-Dawley rats are used. Ovariectomy (OVX) is performed to induce estrogen deficiency, leading to accelerated bone loss. A sham-operated group serves as a control.
-
Experimental Groups:
-
Group 1: Sham-operated + Vehicle
-
Group 2: Ovariectomized (OVX) + Vehicle
-
Group 3: OVX + this compound Andarine (various doses)
-
Group 4: OVX + Positive Control (e.g., DHT or estradiol)
-
-
Drug Administration: Daily administration of compounds for an extended period (e.g., 120 days).[2]
-
Outcome Measures:
-
Bone Mineral Density (BMD): Whole body and regional (e.g., lumbar spine, femur) BMD is measured using dual-energy X-ray absorptiometry (DEXA).[2]
-
Biomechanical Strength: The mechanical properties of bones (e.g., femur) are tested to assess their strength and resistance to fracture.[2]
-
Body Composition: Changes in lean body mass and fat mass are often monitored.
-
Mandatory Visualizations
References
- 1. Selective Androgen Receptor Modulator Treatment Improves Muscle Strength and Body Composition and Prevents Bone Loss in Orchidectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Androgen Receptor Modulator (SARM) Treatment Prevents Bone Loss and Reduces Body Fat in Ovariectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Ostarine and Ligandrol Improve Muscle Tissue in an Ovariectomized Rat Model [frontiersin.org]
- 4. Does ostarine improve bone mineral density in postmenopausal models? - Consensus [consensus.app]
- 5. SARM Rad140 Increases Osteoblasts, Muscle Fiber Size, Myonuclei, and Reduces Osteoclasts in Orchidectomized Wistar Rats | Budaya | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]
- 6. SARM Rad140 Increases Osteoblasts, Muscle Fiber Size, Myonuclei, and Reduces Osteoclasts in Orchidectomized Wistar Rats | Budaya | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]
Reproducibility of S4 Andarine Experimental Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the available preclinical experimental data on S4 (Andarine), a selective androgen receptor modulator (SARM). Due to the discontinuation of its clinical development, the data is primarily derived from animal studies. This document summarizes the quantitative findings, outlines generalized experimental protocols, and visualizes the compound's mechanism of action to aid in the understanding and potential future investigation of this compound and similar compounds.
Data Presentation: Comparative Efficacy of this compound Andarine
The following tables summarize the key quantitative outcomes from preclinical studies involving this compound Andarine, comparing its effects to other agents such as testosterone and dihydrotestosterone (DHT).
Table 1: Anabolic and Androgenic Effects of this compound Andarine in Castrated Rats
| Treatment Group | Dose | Levator Ani Muscle Weight (% of intact control) | Prostate Weight (% of intact control) |
| Intact Control | - | 100% | 100% |
| Castrated Control | - | ~30-40% | ~10-20% |
| This compound (GTX-007) | 3 mg/kg/day | 101%[1] | 33.8%[1] |
| Testosterone Propionate | Not Specified | 104%[1] | 121%[1] |
This table illustrates the tissue selectivity of this compound. While effectively restoring muscle mass to the level of intact controls, its impact on prostate weight was significantly less than that of testosterone, highlighting its partial agonist activity in androgenic tissues.
Table 2: Effects of this compound Andarine and DHT on Muscle and Androgenic Tissues in Orchidectomized Rats
| Treatment Group | Dose | Soleus Muscle Mass | Levator Ani Muscle Mass | Prostate Weight | Seminal Vesicle Weight |
| This compound Andarine | 3 mg/kg | Restoration to intact levels | Restoration to intact levels | Returned to 16% of control | Returned to 17% of control |
| This compound Andarine | 10 mg/kg | Restoration to intact levels | Restoration to intact levels | Stronger androgenic effects than 3 mg/kg | Stronger androgenic effects than 3 mg/kg |
| DHT | 3 mg/kg | Restoration to intact levels | Restoration to intact levels | >2-fold greater than intact controls | >2-fold greater than intact controls |
This data further demonstrates the selective anabolic effects of this compound in muscle tissue with reduced androgenic activity compared to DHT.[2]
Table 3: Effects of this compound Andarine on Bone Mineral Density (BMD)
| Treatment Group | Key Findings |
| This compound Andarine | - Increased total body bone mineral density.[2] - Prevented bone loss and increased bone strength in ovariectomized female rats. |
Preclinical studies indicate that this compound has a positive anabolic effect on bone, suggesting potential therapeutic applications for conditions like osteoporosis.[1]
Experimental Protocols
While specific, detailed protocols for every this compound Andarine study are not publicly available, a generalized methodology for evaluating SARMs in a preclinical rodent model can be outlined as follows.
Animal Model:
-
Species: Male Sprague-Dawley or Wistar rats are commonly used.
-
Initial State: Animals are often orchidectomized (castrated) to create a model of androgen deficiency. This allows for the clear evaluation of the effects of exogenous androgens or SARMs.
-
Acclimatization: A period of acclimatization is allowed post-surgery before the commencement of treatment.
Treatment Administration:
-
Dosing: this compound Andarine is typically administered orally via gavage.
-
Vehicle: The compound is often dissolved in a vehicle such as polyethylene glycol (PEG) or corn oil.
-
Dosage Groups: Studies typically include a vehicle-only control group, an intact control group (non-castrated), and multiple dosage groups for the test compound (e.g., 3 mg/kg and 10 mg/kg for this compound). A positive control, such as testosterone or DHT, is also often included.
-
Duration: Treatment duration can range from a few weeks to several months, depending on the study's endpoints.
Outcome Measures:
-
Body Weight: Recorded regularly to monitor overall health and growth.
-
Tissue Collection: At the end of the study, animals are euthanized, and specific tissues are harvested and weighed. These typically include anabolic tissues (e.g., levator ani muscle, soleus muscle) and androgenic tissues (e.g., prostate, seminal vesicles).
-
Hormone Levels: Blood samples are collected to measure plasma concentrations of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) to assess the suppressive effects on the hypothalamic-pituitary-gonadal (HPG) axis.
-
Bone Density: Measured using techniques like dual-energy X-ray absorptiometry (DEXA).
Mandatory Visualization
Signaling Pathway of this compound Andarine
This compound Andarine functions as a selective agonist of the androgen receptor (AR). Upon binding to the AR in target tissues like skeletal muscle, it initiates a signaling cascade that promotes anabolic activity.
Caption: this compound Andarine binds to and activates the Androgen Receptor, leading to muscle growth.
Experimental Workflow for SARM Evaluation
The following diagram illustrates a typical workflow for a preclinical study evaluating a SARM like this compound Andarine.
Caption: A typical workflow for preclinical evaluation of a SARM like this compound Andarine.
Conclusion and Caveats
The available preclinical data consistently demonstrate the tissue-selective anabolic effects of this compound Andarine in animal models. It shows promise in promoting muscle growth and bone density with a reduced impact on androgenic tissues compared to traditional anabolic steroids. However, the lack of human clinical trial data and the discontinuation of its development mean that its safety and efficacy in humans have not been established. The vision-related side effects reported in preclinical studies were a significant factor in its abandonment for clinical use.
For researchers, the data on this compound provides a valuable case study in the development of SARMs and highlights the ongoing challenge of achieving ideal tissue selectivity. While the preclinical results are encouraging from a mechanistic standpoint, the lack of detailed, publicly available experimental protocols makes direct replication challenging. Future research in this area would benefit from more comprehensive and standardized reporting of experimental methodologies to enhance reproducibility.
References
Unraveling the Anabolic Profile of S4 Andarine: A Comparative Analysis
An Objective Comparison of S4 Andarine with Alternative Selective Androgen Receptor Modulators (SARMs) based on available experimental data.
This compound (Andarine) is a non-steroidal Selective Androgen Receptor Modulator (SARM) developed for conditions like muscle wasting and osteoporosis. It is designed to selectively bind to androgen receptors in muscle and bone tissue, thereby exerting anabolic effects while minimizing androgenic side effects in other tissues. This guide provides a comparative analysis of the anabolic effects of this compound Andarine against other well-known SARMs, Ostarine (MK-2866) and Ligandrol (LGD-4033), based on available preclinical and clinical data.
Quantitative Data on Anabolic Effects
The anabolic efficacy of this compound Andarine has been evaluated in preclinical studies, while Ostarine and Ligandrol have progressed to human clinical trials. The following tables summarize the key quantitative findings from these studies, focusing on changes in lean body mass.
Table 1: Preclinical Data on the Anabolic Effects of this compound Andarine in Orchidectomized Rats
| Compound | Dosage | Treatment Duration | Change in Lean Body Mass |
| This compound Andarine | 3 mg/kg/day | 8 weeks | Restoration of castration-induced loss in lean body mass |
| This compound Andarine | 10 mg/kg/day | 8 weeks | Restoration of castration-induced loss in lean body mass |
Note: This study demonstrated that this compound restored lean body mass to levels comparable to intact control animals.
Table 2: Clinical Trial Data on the Anabolic Effects of Ostarine (MK-2866)
| Study Population | Dosage | Treatment Duration | Change in Lean Body Mass |
| Patients with Cancer Cachexia | 1 mg/day | 16 weeks | +1.5 kg (p=0.001 vs. baseline)[1][[“]] |
| Patients with Cancer Cachexia | 3 mg/day | 16 weeks | +1.3 kg (p=0.045 vs. baseline)[1][[“]] |
| Healthy Elderly Men and Postmenopausal Women | 3 mg/day | 12 weeks | +1.3 kg vs. baseline; +1.4 kg vs. placebo (p<0.001) |
Table 3: Clinical Trial Data on the Anabolic Effects of Ligandrol (LGD-4033)
| Study Population | Dosage | Treatment Duration | Change in Lean Body Mass |
| Healthy Young Men | 0.1 mg/day | 21 days | Dose-dependent increase |
| Healthy Young Men | 0.3 mg/day | 21 days | Dose-dependent increase |
| Healthy Young Men | 1.0 mg/day | 21 days | +1.21 kg (2.67 lbs)[3] |
Experimental Protocols
This compound Andarine: Preclinical Study in Orchidectomized Rats
A key preclinical study evaluated the anabolic effects of this compound Andarine in a model of androgen deficiency.
-
Animal Model: Male rats were orchidectomized (castrated) to induce a hypogonadal state, characterized by muscle and bone loss.
-
Treatment Groups: Animals were divided into groups receiving either vehicle, this compound Andarine (at doses of 3 mg/kg and 10 mg/kg), or Dihydrotestosterone (DHT) as a comparator.
-
Administration: The compounds were administered orally on a daily basis for a duration of 8 weeks.
-
Outcome Measures: The primary outcome for anabolic activity was the change in lean body mass, which was assessed throughout the study.
Ostarine (MK-2866): Phase II Clinical Trial in Patients with Cancer Cachexia
This randomized, double-blind, placebo-controlled trial assessed the efficacy of Ostarine in treating muscle wasting in cancer patients.[1][[“]][4][[“]]
-
Participants: The study enrolled patients diagnosed with cancer who were experiencing cachexia (significant muscle loss).
-
Intervention: Participants were randomly assigned to receive either a placebo, 1 mg of Ostarine, or 3 mg of Ostarine daily for 16 weeks.[1][[“]]
-
Primary Endpoint: The primary measure of efficacy was the change in total lean body mass from baseline to the end of the treatment period.
-
Method of Assessment: Lean body mass was measured using dual-energy X-ray absorptiometry (DEXA), a standard technique for body composition analysis.[1] Muscle performance was also assessed using a stair climb test.[1]
Ligandrol (LGD-4033): Phase I Clinical Trial in Healthy Young Men
This was a randomized, double-blind, placebo-controlled, ascending-dose study to evaluate the safety and anabolic effects of LGD-4033.[6][7][8]
-
Participants: The study included healthy male volunteers between the ages of 21 and 50.[6][7][8]
-
Intervention: Participants were randomized to receive a placebo or LGD-4033 at doses of 0.1 mg, 0.3 mg, or 1.0 mg daily for 21 days.[6][7][8]
-
Primary Outcomes: The study assessed safety, tolerability, and the effects on lean body mass.
-
Method of Assessment: Lean body mass was measured to determine the anabolic effects of the different doses of LGD-4033.[6][8]
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway in Skeletal Muscle
The anabolic effects of this compound Andarine and other SARMs are mediated through the activation of the androgen receptor in skeletal muscle. Upon binding, the SARM-receptor complex translocates to the nucleus and modulates the transcription of target genes, leading to an increase in muscle protein synthesis and ultimately, muscle hypertrophy.
Caption: Androgen receptor signaling pathway activated by SARMs.
Experimental Workflow for Assessing Anabolic Effects
The general workflow for evaluating the anabolic effects of compounds like this compound Andarine in both preclinical and clinical settings involves a series of standardized procedures.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Can ostarine increase lean body mass in patients with cancer cachexia? - Consensus [consensus.app]
- 3. swolverine.com [swolverine.com]
- 4. GTX Corp Presents Phase II Ostarine (MK-2866) Cancer Cachexia Clinical Trial Results at Endocrine Society Annual Meeting - BioSpace [biospace.com]
- 5. Can ostarine increase lean body mass in patients with cancer cachexia? - Consensus [consensus.app]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
S4 (Andarine) vs. Traditional Steroids: A Comparative Analysis for Researchers
A comprehensive guide for drug development professionals and scientists, this document provides a detailed, data-driven comparison of the selective androgen receptor modulator (SARM) S4 (Andarine) and traditional anabolic-androgenic steroids (AAS).
This guide delves into the distinct mechanisms of action, comparative efficacy on muscle and bone, and the divergent safety profiles of these two classes of anabolic compounds. By presenting quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of their signaling pathways, this document aims to equip researchers with a thorough understanding of their fundamental differences.
Executive Summary
This compound (Andarine) is a non-steroidal selective androgen receptor modulator that was developed as a potential therapeutic agent for conditions such as muscle wasting and osteoporosis.[1] Unlike traditional anabolic steroids, which often exhibit a wide range of effects throughout the body, this compound was designed to demonstrate tissue-selective activity, primarily targeting muscle and bone.[2][3] Preclinical evidence suggests that this compound can elicit anabolic effects in musculoskeletal tissues with a significantly lower impact on androgenic tissues like the prostate, a key differentiator from traditional steroids such as testosterone and its potent metabolite, dihydrotestosterone (DHT).[4][5] This comparative guide will explore these differences in detail, providing the scientific community with a foundational understanding for future research and development.
Data Presentation: this compound vs. Traditional Steroids
The following tables summarize key quantitative data from preclinical studies, offering a direct comparison of the anabolic and androgenic effects of this compound (Andarine) and traditional steroids.
Table 1: Comparative Effects on Anabolic and Androgenic Tissues in Castrated Rats
| Compound (Dose) | Levator Ani Muscle Weight (% of Intact Control) | Prostate Weight (% of Intact Control) |
| This compound (GTx-007) | 101% | 33.8% |
| Testosterone Propionate | 104% | 121% |
This data is derived from a preclinical study in castrated rats, demonstrating the tissue selectivity of this compound in promoting muscle growth with significantly less prostatic stimulation compared to testosterone propionate.[4]
Table 2: Comparative Effects of this compound and Dihydrotestosterone (DHT) in Castrated Rats
| Compound (Dose) | Soleus Muscle Mass & Strength | Prostate & Seminal Vesicle Weight | Bone Mineral Density |
| This compound (3 mg/kg & 10 mg/kg) | Restored to intact levels | Minimal increase (16-17% of control) | Significantly increased |
| DHT (3 mg/kg) | Restored to intact levels | More than 2-fold greater than intact controls | Increased |
This table summarizes findings from a study where this compound restored muscle mass and strength to the levels of intact animals with minimal impact on androgenic tissues, in contrast to DHT which caused significant androgenic organ hypertrophy. This compound also demonstrated a more potent effect on bone mineral density.[2][4][6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of this compound and traditional steroids.
In Vivo Assessment of Anabolic and Androgenic Activity in a Castrated Rat Model
Objective: To determine the tissue-selective anabolic and androgenic effects of a test compound (e.g., this compound) in comparison to a traditional steroid (e.g., Testosterone Propionate or DHT).
Animal Model: Adult male Sprague-Dawley rats.
Procedure:
-
Orchidectomy: Animals undergo surgical castration (orchidectomy) to eliminate endogenous androgen production. A sham operation is performed on a control group.
-
Washout Period: A post-surgery washout period of at least two weeks is observed to allow for the regression of androgen-dependent tissues.
-
Treatment Administration: The castrated animals are randomly assigned to treatment groups:
-
Vehicle control (e.g., corn oil with ethanol)
-
Test compound (e.g., this compound) at various dosages
-
Reference steroid (e.g., Testosterone Propionate or DHT) at a specified dosage
-
Sham-operated control group receiving vehicle
-
-
Dosing: Compounds are typically administered daily via oral gavage or subcutaneous injection for a predetermined period (e.g., 4-8 weeks).
-
Tissue Harvesting and Analysis: At the end of the treatment period, animals are euthanized, and the following tissues are carefully dissected and weighed:
-
Anabolic tissue: Levator ani muscle, soleus muscle.
-
Androgenic tissues: Prostate, seminal vesicles.
-
-
Data Analysis: Tissue weights are normalized to body weight and expressed as a percentage of the intact control group. Statistical analysis is performed to determine significant differences between treatment groups.
In Vitro Androgen Receptor (AR) Binding Affinity Assay
Objective: To determine the binding affinity of a test compound for the androgen receptor.
Methodology: Ligand Competition Binding Assay.
Materials:
-
Recombinant human androgen receptor (hAR).
-
Radiolabeled androgen (e.g., [3H]-Mibolerone).
-
Test compound (e.g., this compound) and reference compounds (e.g., DHT).
-
Scintillation counter.
Procedure:
-
Incubation: A constant concentration of hAR and the radiolabeled androgen are incubated with varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated (e.g., using filtration or dextran-coated charcoal).
-
Quantification: The amount of bound radioligand is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled androgen (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated to represent the binding affinity.
Signaling Pathways: this compound vs. Traditional Steroids
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways activated by this compound (Andarine) and traditional androgens like Dihydrotestosterone (DHT).
Caption: Signaling pathway of this compound (Andarine).
Caption: Signaling pathway of Dihydrotestosterone (DHT).
These diagrams highlight that while both this compound and DHT act through the androgen receptor, they utilize distinct downstream signaling cascades to mediate their effects.[7][8] this compound appears to favor pathways involving Src kinase and MAP kinases to elicit its anabolic actions. In contrast, DHT engages a broader range of signaling molecules, including PLC, PI3K, and PKC, contributing to its widespread genomic and non-genomic effects.[7][8]
Conclusion
The preclinical data and mechanistic insights presented in this guide underscore the fundamental differences between this compound (Andarine) and traditional anabolic steroids. This compound's tissue-selective anabolic activity, with a demonstrably lower propensity for androgenic side effects in tissues such as the prostate, positions it as a compound of significant interest for further investigation. The distinct signaling pathways employed by SARMs compared to traditional androgens offer a molecular basis for this selectivity and open avenues for the rational design of future therapeutic agents with improved safety and efficacy profiles. This comparative analysis serves as a valuable resource for researchers and drug development professionals dedicated to advancing the field of anabolic therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective Androgen Receptor Modulator Treatment Improves Muscle Strength and Body Composition and Prevents Bone Loss in Orchidectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fitscience.co [fitscience.co]
- 4. moreplatesmoredates.com [moreplatesmoredates.com]
- 5. swolverine.com [swolverine.com]
- 6. sportstechnologylabs.com [sportstechnologylabs.com]
- 7. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
A Head-to-Head Comparison of S4 (Andarine) and LGD-4033 (Ligandrol) for Research Applications
For researchers, scientists, and drug development professionals, the selection of appropriate investigational compounds is critical. This guide provides an objective, data-driven comparison of two prominent Selective Androgen Receptor Modulators (SARMs), S4 (Andarine) and LGD-4033 (Ligandrol), to inform preclinical research decisions.
Both this compound and LGD-4033 are nonsteroidal SARMs designed to elicit the anabolic benefits of androgens in muscle and bone with reduced androgenic effects on tissues like the prostate.[1][2] However, their distinct pharmacological profiles, supported by preclinical data, reveal differences in potency, selectivity, and pharmacokinetics that are crucial for targeted research applications.
Pharmacological Profile: A Quantitative Comparison
The fundamental difference in the activity of this compound and LGD-4033 can be observed in their binding affinity to the androgen receptor (AR) and their subsequent effects on anabolic and androgenic tissues in preclinical models. LGD-4033 exhibits a significantly higher binding affinity for the AR compared to this compound.
| Parameter | This compound (Andarine) | LGD-4033 (Ligandrol) | Reference |
| Binding Affinity (Ki) | 4 nM | ~1 nM | [2][3] |
| Chemical Classification | Nonsteroidal SARM (Partial Agonist) | Nonsteroidal SARM | [2][3] |
| Development Status | Development discontinued | Under development for muscle atrophy | [4] |
| Half-life | ~4-6 hours | ~24-36 hours | [1] |
Preclinical Efficacy: Anabolic vs. Androgenic Activity
Preclinical studies, primarily in orchidectomized (castrated) rat models, are the standard for evaluating the tissue selectivity of SARMs. These models allow for the assessment of a compound's ability to restore muscle mass (anabolic activity) versus its effect on prostate weight (androgenic activity).
| Efficacy Marker | This compound (Andarine) | LGD-4033 (Ligandrol) | Experimental Context | Reference |
| Anabolic Activity (Levator Ani Muscle) | 101% of intact control | Potent activity, full restoration | Orchidectomized rats | [4] |
| Androgenic Activity (Prostate Weight) | 32.5% - 33.8% of intact control | Weaker partial agonist activity | Orchidectomized rats | [3][4] |
| ED50 (Levator Ani Muscle) | 0.14 mg/day | Not explicitly stated | Orchidectomized rats | [3] |
| ED50 (Prostate) | 0.43 mg/day | Not explicitly stated | Orchidectomized rats | [3] |
Note: Percentages are relative to the organ weights of non-castrated (intact) control animals. ED50 represents the dose required to produce 50% of the maximum effect.
Signaling and Experimental Frameworks
To understand the mechanism and evaluation of these compounds, the following diagrams illustrate the common signaling pathway for SARMs and a typical experimental workflow for their preclinical assessment.
References
A Statistical Showdown: S4 Andarine's Research Findings Under the Microscope
A Comparative Guide for Researchers and Drug Development Professionals
S4 (Andarine), a non-steroidal selective androgen receptor modulator (SARM), has garnered significant attention in preclinical research for its potential to promote muscle and bone anabolism with a favorable safety profile compared to traditional anabolic steroids. This guide provides a statistical validation of this compound Andarine's research findings, offering an objective comparison with other alternatives and supported by experimental data to inform future research and development.
Unveiling the Mechanism: The PI3K/AKT/mTOR Signaling Pathway
Recent studies have elucidated that this compound Andarine exerts its anabolic effects, in part, through the negative regulation of the PI3K/AKT/mTOR signaling pathway.[1] This pathway is a critical regulator of cell growth, proliferation, and survival. The interaction of this compound with this pathway underscores its potential as a targeted therapy.
Caption: this compound Andarine's signaling pathway.
Preclinical Performance: A Head-to-Head with Dihydrotestosterone (DHT)
A key preclinical study in orchidectomized (castrated) rats provides a robust quantitative comparison of this compound Andarine against Dihydrotestosterone (DHT), a potent endogenous androgen. This research is pivotal in understanding the tissue-selective anabolic activity of this compound.
Experimental Protocol: Orchidectomized Rat Model
The experimental design involved the following key steps:
-
Animal Model: Male rats were orchidectomized to simulate a state of androgen deficiency, leading to muscle and bone loss.
-
Treatment Groups: Animals were divided into several groups: a control group, a group treated with this compound Andarine, and a group treated with DHT.
-
Administration: this compound Andarine and DHT were administered over a specified period.
-
Outcome Measures: At the end of the treatment period, various tissues were harvested and weighed, including the levator ani muscle (an indicator of anabolic activity), the prostate and seminal vesicles (indicators of androgenic activity), and bone mineral density was assessed.
References
Safety Operating Guide
Navigating the Final Frontier: Proper Disposal Procedures for S4
For researchers, scientists, and drug development professionals, the integrity of the research lifecycle is paramount, extending from initial discovery to the final, responsible disposal of investigational compounds. The proper handling and disposal of Selective Androgen Receptor Modulators (SARMs) like S4 (Andarine) are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, reinforcing our commitment to being your preferred partner in laboratory safety and chemical handling.
Core Principles of Investigational Drug Disposal
The disposal of investigational products such as this compound must adhere to federal, state, and local regulations, as well as institutional and sponsor-specific guidelines.[1][2][3] The primary objective is to prevent environmental contamination and ensure that these compounds are not diverted or improperly used.[4]
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the recommended steps for the proper disposal of this compound in a laboratory or clinical research setting.
1. Hazard Assessment and Consultation:
-
Before initiating any disposal process, it is crucial to consult your institution's Environmental Health and Safety (EHS) department.[1] They can provide specific guidance on whether this compound is classified as a hazardous waste according to the Resource Conservation and Recovery Act (RCRA) and outline the approved disposal pathways at your facility.[1][3]
2. Segregation and Collection of this compound Waste:
-
All materials contaminated with this compound, including unused or expired product, partially used vials, and contaminated labware (e.g., pipette tips, gloves, empty containers), should be segregated from regular laboratory trash.
-
Solid Waste: Place solid this compound waste into a designated, properly labeled hazardous waste container.[2] This container should be sealable, leak-proof, and puncture-resistant if it contains sharps.[5]
-
Liquid Waste: Collect liquid this compound waste in a compatible, leak-proof, and sealable container. Ensure the container is clearly labeled with the contents.[6] Do not mix incompatible chemicals in the same waste container.[7]
3. Labeling and Documentation:
-
All this compound waste containers must be clearly labeled as hazardous waste, indicating the contents ("this compound (Andarine) Waste") and the associated hazards.[8]
-
Maintain a detailed log of all disposed this compound, including the quantity, date of disposal, and the names of the personnel involved. This documentation is crucial for accountability and regulatory compliance.[2][3]
4. Storage of this compound Waste:
-
Store this compound waste in a designated, secure area away from general laboratory traffic.[8] This area should be well-ventilated and have secondary containment to prevent spills.
-
Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste.
5. Final Disposal:
-
The final disposal of this compound waste will be managed by your institution's EHS department or a contracted hazardous waste management company.[1][2]
-
The most common and recommended method for the final destruction of investigational drugs is high-temperature incineration.[1][2] This process ensures the complete destruction of the active compound.
Quantitative Data Summary
For clarity and easy reference, the following table summarizes key quantitative and logistical aspects of this compound disposal.
| Parameter | Specification |
| Waste Storage Time Limit | Typically up to 90 days in a designated storage facility, but consult your local EHS for specific institutional limits.[1] |
| Incineration Temperature | High-temperature incineration is the preferred method, often exceeding 1,200°C. |
| Record Retention | Destruction records, including certificates of destruction, should be maintained for a minimum of three years, or as required by the study sponsor and institutional policy.[1] |
Experimental Protocols
While specific experimental protocols for this compound disposal are not cited in literature, the general laboratory procedures for handling chemical waste are well-established. The "Step-by-Step Disposal Protocol for this compound" outlined above is a synthesis of these standard operating procedures for investigational drugs.
Visualizing the this compound Disposal Workflow
To further clarify the procedural flow, the following diagram illustrates the logical steps for the proper disposal of this compound.
By adhering to these rigorous disposal procedures, your organization can ensure a safe and compliant research environment, reinforcing the trust that is fundamental to scientific advancement.
References
- 1. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 2. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 3. pharmacyservices.utah.edu [pharmacyservices.utah.edu]
- 4. health.qld.gov.au [health.qld.gov.au]
- 5. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Laboratory waste | Staff Portal [staff.ki.se]
- 7. youtube.com [youtube.com]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Essential Safety and Logistics for Handling S4 (Andarine) in a Research Setting
For research and drug development professionals, ensuring the safe handling and disposal of investigational compounds like S4 (Andarine) is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.
This compound, also known as Andarine, is a selective androgen receptor modulator (SARM) used in research.[1] While its anabolic potential is a key area of study, it is crucial to handle this potent compound with appropriate safety measures to mitigate potential health risks. The primary identified hazard is serious eye irritation.[2]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to prevent exposure during the handling of this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Receiving and Unpacking | - Nitrile gloves- Lab coat- Safety glasses with side shields |
| Weighing and Aliquoting (Solid Form) | - Double nitrile gloves- Disposable gown- Safety goggles or a face shield- N95 respirator (if not handled in a fume hood) |
| Solution Preparation and Handling | - Double nitrile gloves- Disposable gown- Safety goggles- Work within a certified chemical fume hood |
| Experimental Use (In Vitro/In Vivo) | - Nitrile gloves- Lab coat- Safety glasses |
| Waste Disposal | - Nitrile gloves- Lab coat- Safety glasses |
Operational Plan: From Receipt to Disposal
A clear, step-by-step workflow is essential for the safe management of this compound in a laboratory setting. The following diagram outlines the key stages of the process.
Figure 1: Workflow for the safe handling of this compound from receipt to disposal.
Detailed Experimental Protocols
Receiving and Storage:
-
Upon receipt, visually inspect the shipping container for any signs of damage or leakage.
-
Wear appropriate PPE (nitrile gloves, lab coat, safety glasses) before handling the package.
-
Transport the intact container to a designated, secure storage area. This compound should be stored in a well-ventilated, cool, and dry place, away from incompatible materials.
-
Maintain an accurate inventory of the compound.
Weighing and Solution Preparation:
-
All weighing and solution preparation activities must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Don the required PPE, including double nitrile gloves, a disposable gown, and safety goggles.
-
Use dedicated spatulas and weighing boats.
-
Carefully weigh the desired amount of solid this compound.
-
Prepare the stock solution by slowly adding the solvent to the solid to avoid splashing.
-
Cap the solution container securely and label it clearly with the compound name, concentration, date, and your initials.
-
Decontaminate all surfaces and equipment used in the fume hood.
Disposal Plan
Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be collected in a designated, sealed plastic bag or container labeled as "Hazardous Chemical Waste."
-
Liquid Waste: Unused or leftover this compound solutions should be collected in a sealed, leak-proof container labeled as "Hazardous Chemical Waste." Do not mix with other waste streams unless compatible.
-
Sharps: Any sharps, such as needles or pipette tips, contaminated with this compound should be placed in a designated sharps container for chemical waste.
Labeling and Storage of Waste:
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: (2S)-3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide (Andarine/S4)
-
The primary hazard: Irritant
-
The date the waste was first added to the container
-
Your name and lab location
Store waste containers in a designated satellite accumulation area within the laboratory, away from general work areas.
Final Disposal:
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for chemical waste disposal. Do not dispose of this compound down the drain or in the regular trash.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
